AR-M 1000390 hydrochloride
説明
特性
IUPAC Name |
N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXTZCLQEGSAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of AR-M1000390 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-M1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor (δ-OR). Its mechanism of action is primarily characterized by the activation of Gαi/o-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A distinguishing feature of AR-M1000390 is its nature as a "low-internalizing" agonist. This property suggests a bias towards G-protein-mediated signaling with minimal recruitment of β-arrestin, a characteristic that differentiates it from many other δ-OR agonists and may underlie its unique pharmacological profile, including a reduced tendency to cause acute receptor desensitization and tolerance. This guide provides a comprehensive overview of the mechanism of action of AR-M1000390, detailing its receptor binding and functional activity, the signaling pathways it modulates, and the experimental protocols used to elucidate these properties.
Receptor Binding Profile
AR-M1000390 hydrochloride exhibits a high affinity and remarkable selectivity for the δ-opioid receptor over other opioid receptor subtypes, namely the mu (μ)- and kappa (κ)-opioid receptors. This selectivity is a key aspect of its pharmacological profile, minimizing off-target effects associated with activation of μ- and κ-opioid receptors.
Table 1: Receptor Binding Affinities of AR-M1000390
| Receptor Subtype | Binding Affinity (IC50, nM) |
| Delta (δ) Opioid Receptor | 0.87 ± 0.23[1] |
| Mu (μ) Opioid Receptor | 3800 ± 172[1] |
| Kappa (κ) Opioid Receptor | 7470 ± 606[1] |
Functional Activity and Signaling Pathways
The primary mechanism of action of AR-M1000390 is the activation of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular events, the most prominent being the inhibition of adenylyl cyclase.
G-Protein Coupling and cAMP Inhibition
Upon binding to the δ-opioid receptor, AR-M1000390 stabilizes an active receptor conformation that promotes the coupling to and activation of inhibitory G-proteins, specifically of the Gαi/o family. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Table 2: Functional Activity of AR-M1000390
| Functional Assay | Parameter | Value (nM) |
| δ agonist potency | EC50 | 7.2 ± 0.9[1] |
| Inhibition of forskolin-stimulated cAMP accumulation | Ki | 106 ± 34 |
| Inhibition of forskolin-stimulated cAMP accumulation | EC50 | 111 ± 31 |
Downstream Signaling and Low Internalization Profile
The reduction in cAMP levels has widespread consequences on cellular function, including the modulation of ion channel activity and the regulation of gene transcription. A key characteristic of AR-M1000390 is its classification as a low-internalizing agonist. This implies that upon binding, it does not significantly promote the recruitment of β-arrestin to the receptor, a process that typically leads to receptor desensitization and internalization. This lack of β-arrestin recruitment is thought to be the reason for the observation that sustained activation of δ-opioid receptors by AR-M1000390 leads to desensitization primarily through receptor uncoupling from G-proteins, rather than through receptor internalization. This property may contribute to a more sustained analgesic effect with a reduced propensity for tolerance development. While direct studies on other downstream pathways such as the MAPK/ERK pathway for AR-M1000390 are not extensively documented, the Gαi/o and Gβγ subunits can potentially modulate this and other pathways. However, the primary and most well-characterized pathway remains the inhibition of adenylyl cyclase.
Diagram 1: Signaling Pathway of AR-M1000390
References
AR-M 1000390 Hydrochloride: A Technical Guide to its High Selectivity for the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the delta-opioid receptor (DOR) selectivity of the non-peptidic agonist, AR-M 1000390 hydrochloride. The document outlines the compound's binding affinity and functional potency at the three primary opioid receptor subtypes (delta, mu, and kappa), presenting the quantitative data in comprehensive tables. Detailed experimental protocols for key assays used to determine this selectivity are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Core Data Presentation: Binding and Functional Selectivity
This compound demonstrates a remarkable selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This selectivity is evident in both radioligand binding assays, which measure the affinity of the compound for the receptor, and functional assays, which assess its ability to elicit a cellular response upon binding.
Binding Affinity
The binding affinity of AR-M 1000390 is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is indicative of its binding affinity.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| Delta (δ) | AR-M 1000390 | IC50 | 0.87 ± 0.23[1][2] |
| Mu (μ) | AR-M 1000390 | IC50 | 3800 ± 172[1] |
| Kappa (κ) | AR-M 1000390 | IC50 | 7470 ± 606[1] |
Note: Some studies have reported a weaker binding affinity (Ki = 106 ± 34 nM) for AR-M 1000390 at human delta-opioid receptors expressed in SK-N-BE cells[3][4]. This discrepancy may be attributable to differences in experimental conditions, such as the cell line and radioligand used.
The selectivity of AR-M 1000390 for the delta-opioid receptor is exceptionally high. Based on the IC50 values, the compound is approximately 4,368-fold more selective for the delta receptor over the mu receptor and 8,586-fold more selective over the kappa receptor.
Functional Potency
The functional potency of AR-M 1000390 is a measure of its ability to activate the delta-opioid receptor and initiate intracellular signaling cascades. This is often quantified by determining the half-maximal effective concentration (EC50) in functional assays, such as cAMP inhibition or GTPγS binding assays.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Assay Type |
| Delta (δ) | AR-M 1000390 | EC50 | 7.2 ± 0.9[1][5] | Not specified |
| Delta (δ) | AR-M 1000390 | EC50 | 111 ± 31[3][4] | cAMP Accumulation Inhibition[3][4] |
The EC50 value of 7.2 ± 0.9 nM indicates that AR-M 1000390 is a potent agonist at the delta-opioid receptor[1][5]. Similar to the binding affinity data, a study utilizing a human delta-opioid receptor-expressing neuroblastoma cell line reported a weaker potency (EC50 = 111 ± 31 nM) in a forskolin-stimulated cAMP accumulation assay[3][4].
Key Experimental Protocols
The determination of opioid receptor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the primary assays used to characterize compounds like AR-M 1000390.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U69,593 for KOR).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled universal opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: For total binding wells, only the radioligand and buffer are added. For non-specific binding wells, a high concentration of an unlabeled antagonist (e.g., naloxone) is added to saturate the receptors.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).
-
Unlabeled GTPγS for determining non-specific binding.
-
Guanosine diphosphate (GDP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA).
-
Test compound (this compound) and a reference agonist.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane suspension.
-
Compound Addition: Add serial dilutions of the test compound or a reference agonist. For non-specific binding, add an excess of unlabeled GTPγS.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes at 30°C).
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the binding reaction and incubate (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well.
-
Data Analysis: Count the radioactivity in a plate scintillation counter. Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following the activation of Gi/o-coupled receptors like the opioid receptors.
Materials:
-
Cells stably expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell culture medium and assay buffer.
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Plate the cells in an appropriate microplate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for the inhibition of cAMP production.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Binding affinity profile of AR-M 1000390 at opioid receptors.
Caption: G-protein dependent signaling pathway of AR-M 1000390.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AR-M 1000390 Hydrochloride: A Technical Guide to a Selective δ-Opioid Receptor Agonist
For Research Use Only. Not for use in humans.
AR-M 1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor (DOR).[1][2] As a derivative of SNC-80, this compound has been instrumental in elucidating the physiological roles of the δ-opioid system, particularly in the context of analgesia and potential adverse effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound acts as a full agonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR). Its high selectivity for the δ-opioid receptor over the µ- and κ-opioid receptors makes it a valuable tool for studying δ-opioid receptor-mediated effects in isolation. A key characteristic of AR-M 1000390 is its nature as a low-internalizing agonist. This means that upon binding to the δ-opioid receptor, it does not significantly trigger the receptor's internalization, a process that can lead to rapid desensitization of the analgesic response.[3] This property distinguishes it from other δ-opioid agonists like SNC-80 and has implications for the development of analgesics with a reduced tolerance profile. The activation of the δ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and pain transmission.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ (Binding Affinity) | 0.87 ± 0.23 nM | δ-opioid receptor | [1] |
| IC₅₀ (Binding Affinity) | 3800 ± 172 nM | µ-opioid receptor | [1] |
| IC₅₀ (Binding Affinity) | 7470 ± 606 nM | κ-opioid receptor | [1] |
| EC₅₀ (Functional Potency) | 7.2 ± 0.9 nM | δ-opioid receptor | [1] |
Table 1: In Vitro Binding and Functional Potency of AR-M 1000390
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Han Wistar Rats | 5, 100, and 600 µmol/kg/day for 7 days | Dose-dependent vacuolation of pancreatic β-cells, insulin depletion, and hyperglycemia at 600 µmol/kg. | [1] |
| Rodent Models | Not specified | Brain penetrant following systemic administration. | |
| Rodent Models | Not specified | Reduces CFA-induced hyperalgesia. |
Table 2: In Vivo Effects of this compound
Experimental Protocols
Radioligand Binding Assay for δ-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the δ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human δ-opioid receptor.
-
Radioligand: [³H]-Naltrindole (a selective δ-opioid antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., naloxone) for non-specific binding.
-
50 µL of the this compound dilution.
-
50 µL of [³H]-Naltrindole at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional agonism of this compound by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line expressing the human δ-opioid receptor (e.g., CHO-hDOR).
-
This compound.
-
Forskolin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of this compound to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of assay buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Determine the EC₅₀ value by fitting the concentration-response curve using a sigmoidal dose-response model.
In Vivo Model of CFA-Induced Thermal Hyperalgesia
This protocol describes the assessment of the anti-hyperalgesic effects of this compound in a rodent model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Complete Freund's Adjuvant (CFA).
-
This compound.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Plantar test apparatus (for assessing thermal withdrawal latency).
Procedure:
-
Acclimatize the rats to the testing environment and handling for at least 3 days prior to the experiment.
-
On day 0, inject 100 µL of CFA into the plantar surface of the left hind paw of each rat to induce inflammation.
-
Measure the baseline paw withdrawal latency to a thermal stimulus before CFA injection.
-
At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Assess the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
The withdrawal latency is defined as the time taken for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Analyze the data by comparing the paw withdrawal latencies of the drug-treated group to the vehicle-treated group at each time point. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
Investigation of Pancreatic β-Cell Effects in Han Wistar Rats
This protocol is based on a study investigating the effects of this compound on pancreatic β-cells.[1]
Animals and Dosing:
-
Male Han Wistar rats.
-
Treatment groups (n=6 per group):
-
Vehicle (saline).
-
5 µmol/kg/day AR-M 1000390.
-
100 µmol/kg/day AR-M 1000390.
-
600 µmol/kg/day AR-M 1000390.
-
-
Duration: 7 days.
-
A separate group is treated with 600 µmol/kg/day for 7 days followed by a 14-day recovery period.
-
Another group is treated with 600 µmol/kg/day for 3 days.
Procedures:
-
Administer the assigned treatment daily via an appropriate route.
-
Collect blood samples on days 2, 4, 8, and 22 for the measurement of glucose, lipids, and insulin levels.
-
Collect blood samples on days 4 and 8 for the measurement of AR-M 1000390 concentrations.
-
Euthanize the animals on days 4, 8, and 22.
-
Isolate the pancreas and process for:
-
Histopathology: Fix a portion of the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess cellular morphology and vacuolation.
-
Insulin Immunohistochemistry: Use specific antibodies against insulin to visualize and quantify insulin content within the islets of Langerhans.
-
Insulin mRNA Analysis: Extract total RNA from a portion of the pancreas and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the insulin gene.
-
Signaling Pathways and Experimental Workflows
Caption: δ-Opioid receptor signaling pathway activated by AR-M 1000390.
Caption: Experimental workflow for the evaluation of AR-M 1000390.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
AR-M 1000390 Hydrochloride: A Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and experimental evaluation of AR-M 1000390 hydrochloride, a potent and highly selective δ-opioid receptor agonist.
Core Compound Characteristics
This compound is a non-peptidic derivative of SNC-80, recognized for its high selectivity for the δ-opioid receptor over μ- and κ-opioid receptors.[1] It is characterized as a low-internalizing agonist, a property that distinguishes its pharmacological profile and contributes to a unique desensitization mechanism.[2][3] This attribute makes AR-M 1000390 a valuable tool for investigating the nuanced roles of δ-opioid receptor signaling in various physiological and pathological processes.
Quantitative Binding Affinity and Functional Potency
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.
| Receptor Subtype | Parameter | Value | Cell Line/System | Reference |
| δ-opioid | IC50 | 0.87 ± 0.23 nM | Not Specified | [1] |
| μ-opioid | IC50 | 3800 ± 172 nM | Not Specified | [1] |
| κ-opioid | IC50 | 7470 ± 606 nM | Not Specified | [1] |
| Human δ-opioid | Ki | 106 ± 34 nM | SK-N-BE Neuroblastoma Cells | [1] |
Table 1: Binding Affinity of this compound for Opioid Receptors.
| Assay | Parameter | Value | Cell Line/System | Reference |
| δ agonist potency | EC50 | 7.2 ± 0.9 nM | Not Specified | [1] |
| Inhibition of forskolin-stimulated cAMP accumulation | EC50 | 111 ± 31 nM | SK-N-BE Neuroblastoma Cells | [1] |
Table 2: Functional Potency of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by activating the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This activation primarily involves the Gαi/o pathway.
Upon binding, AR-M 1000390 induces a conformational change in the δ-opioid receptor, leading to the activation of the associated inhibitory G protein (Gi/o). The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent modulation of downstream cellular processes, ultimately producing the pharmacological effects associated with δ-opioid receptor agonism, such as analgesia.
A key feature of AR-M 1000390 is its classification as a "low-internalizing" agonist. Unlike many other δ-opioid agonists, such as SNC80, chronic exposure to AR-M 1000390 does not lead to significant receptor internalization or downregulation.[2][3] Instead, the observed desensitization (tolerance) to its effects is attributed to the uncoupling of the receptor from its G protein signaling machinery.[1]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of AR-M 1000390 for the δ-opioid receptor.
Materials:
-
Membranes from cells stably expressing the human δ-opioid receptor (e.g., SK-N-BE or CHO-K1 cells).
-
Radiolabeled δ-opioid receptor antagonist (e.g., [³H]-Naltrindole).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the AR-M 1000390 concentration. Determine the IC₅₀ value (the concentration of AR-M 1000390 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of AR-M 1000390 to inhibit the production of cAMP.
Materials:
-
Cells stably expressing the human δ-opioid receptor (e.g., SK-N-BE or CHO-K1 cells).
-
Forskolin.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Agonist Treatment: Add varying concentrations of this compound to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the AR-M 1000390 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for the study of δ-opioid receptor function. Its high selectivity and low-internalizing properties provide a unique avenue to explore the consequences of sustained receptor activation at the cell surface and the mechanisms of G protein uncoupling in the development of tolerance. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
References
AR-M1000390 Hydrochloride: An In-Depth Technical Guide on its Core Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist of the delta-opioid receptor (DOR). It is a derivative of SNC-80, another well-characterized DOR agonist. What distinguishes AR-M1000390 is its classification as a "low-internalizing" or "biased" agonist. This property, characterized by a reduced tendency to promote the internalization of the delta-opioid receptor upon binding, leads to a unique pharmacological profile, particularly concerning the development of tolerance. This technical guide provides a comprehensive overview of the signaling pathway of AR-M1000390, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Signaling Pathway
AR-M1000390 exerts its effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by AR-M1000390 involves the activation of inhibitory G proteins (Gi/o).
Upon agonist binding, the DOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer. The Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).
The dissociated Gβγ subunits can also modulate downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release.
A key feature of AR-M1000390's signaling is its low propensity to induce receptor internalization. Unlike conventional agonists like SNC-80, which promote the recruitment of β-arrestin and subsequent clathrin-mediated endocytosis of the receptor, AR-M1000390 appears to favor G protein signaling with minimal β-arrestin recruitment. This "biased agonism" is thought to underlie its distinct in vivo effects, particularly the development of tolerance. While chronic administration of AR-M1000390 does lead to analgesic tolerance, it is suggested to be a result of receptor uncoupling from downstream effectors rather than receptor downregulation from the cell surface.
Figure 1: Simplified signaling pathway of AR-M1000390 at the delta-opioid receptor.
Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of AR-M1000390 hydrochloride at opioid receptors.
Table 1: Opioid Receptor Binding Affinities of AR-M1000390
| Receptor | Assay Type | Ligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Delta (δ) | Radioligand Binding | [3H]Naltrindole | Rat Brain | 0.87 | - | [1] |
| Mu (μ) | Radioligand Binding | [3H]DAMGO | Rat Brain | 3800 | - | [1] |
| Kappa (κ) | Radioligand Binding | [3H]U-69593 | Guinea Pig Brain | 7470 | - | [1] |
| Delta (δ) | Radioligand Binding | [3H]Naltrindole | SK-N-BE Cells | - | 106 ± 34 |
Table 2: Functional Potency of AR-M1000390
| Assay Type | Cell Line | Effect Measured | EC50 (nM) | Reference |
| Forskolin-stimulated cAMP accumulation | SK-N-BE Cells | Inhibition of cAMP production | 111 ± 31 | |
| [35S]GTPγS Binding | - | G protein activation | 7.2 ± 0.9 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of AR-M1000390.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50 and Ki) of AR-M1000390 for delta, mu, and kappa opioid receptors.
Materials:
-
Rat brain and guinea pig brain membranes (for receptor source)
-
[3H]Naltrindole (for δ receptor), [3H]DAMGO (for μ receptor), [3H]U-69593 (for κ receptor)
-
AR-M1000390 hydrochloride
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare brain membrane homogenates according to standard protocols.
-
In a 96-well plate, add brain membranes, radioligand, and varying concentrations of AR-M1000390 or a non-specific binding control (e.g., naloxone).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of AR-M1000390 and determine the IC50 value by non-linear regression analysis.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of AR-M1000390 in inhibiting adenylyl cyclase activity.
Materials:
-
SK-N-BE cells (or other cells expressing the delta-opioid receptor)
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
AR-M1000390 hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Lysis buffer
Procedure:
-
Plate SK-N-BE cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of AR-M1000390 for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of AR-M1000390 to determine the EC50 value.
Mandatory Visualization: Biased Agonism
The concept of biased agonism is central to understanding the unique pharmacology of AR-M1000390. The following diagram illustrates the differential signaling outcomes of a conventional agonist (e.g., SNC-80) versus a biased agonist (AR-M1000390).
Figure 2: Differential signaling of conventional vs. biased delta-opioid receptor agonists.
Conclusion
AR-M1000390 hydrochloride is a valuable research tool for dissecting the complexities of delta-opioid receptor pharmacology. Its biased agonism, characterized by potent G protein activation with minimal receptor internalization, offers a unique avenue for investigating the molecular mechanisms underlying opioid-induced analgesia and the development of tolerance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and exploring the therapeutic potential of biased agonists for the delta-opioid receptor.
References
A Comparative Pharmacological Profile: AR-M 1000390 Hydrochloride vs. SNC80
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the pharmacological properties of two selective delta-opioid receptor (δOR) agonists: AR-M 1000390 hydrochloride and SNC80. While both compounds are potent δOR agonists, they exhibit distinct pharmacological profiles, particularly concerning receptor regulation and in vivo effects. This document details their receptor binding affinities, functional activities, and differential engagement of intracellular signaling pathways. Furthermore, it provides detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers in opioid pharmacology and drug development.
Introduction
The delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a promising therapeutic target for the treatment of pain, depression, and other neurological disorders. Agonists of the δOR have demonstrated analgesic and antidepressant-like effects with a potentially reduced side-effect profile compared to mu-opioid receptor (µOR) agonists like morphine. SNC80 was one of the first non-peptidic, selective δOR agonists developed and has been widely used as a research tool.[1] However, its therapeutic potential is limited by its propensity to induce convulsions at higher doses.[1] AR-M 1000390, a derivative of SNC80, was developed to overcome this limitation.[2][3] A key pharmacological distinction between these two compounds lies in their differential ability to promote receptor internalization and desensitization, which has significant implications for their long-term efficacy and side-effect profiles.[4][5]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the receptor binding affinity and functional activity of this compound and SNC80.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | δ-Opioid | Radioligand Displacement | 106 | 0.87 | [4][6] |
| µ-Opioid | Radioligand Displacement | - | 3800 | [6] | |
| κ-Opioid | Radioligand Displacement | - | 7470 | [6] | |
| SNC80 | δ-Opioid | Radioligand Displacement | 1.78 | 2.73 | [7] |
| µ-Opioid | Radioligand Displacement | >1000 | - | [4] | |
| κ-Opioid | Radioligand Displacement | >1000 | - | [4] |
Table 2: Functional Activity
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference(s) |
| This compound | cAMP Inhibition | EC50 | 111 | SK-N-BE | [4][6] |
| SNC80 | cAMP Inhibition | EC50 | 9.2 | Cloned human δOR | [8] |
| SNC80 | µ-δ Heteromer Activation | EC50 | 52.8 | HEK293 | [7] |
Signaling Pathways
Both AR-M 1000390 and SNC80 are agonists at the δOR and primarily signal through the Gi/o family of G proteins. Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, a crucial difference lies in their interaction with β-arrestin proteins and the subsequent receptor trafficking.
SNC80 is a high-internalizing agonist, meaning it robustly recruits β-arrestin 2 to the activated δOR.[7] This leads to receptor endocytosis, a process that removes the receptor from the cell surface, contributing to desensitization and tolerance.[5] In contrast, AR-M 1000390 is a low-internalizing agonist and does not significantly promote β-arrestin 2 recruitment or receptor internalization.[4][7] This differential engagement of the β-arrestin pathway is thought to underlie the distinct in vivo profiles of the two compounds, with AR-M 1000390 showing a reduced propensity for tolerance development.[5] Interestingly, some research suggests that SNC80's effects may also involve the activation of µ-δ opioid receptor heteromers.[2][9][10]
Experimental Protocols
Radioligand Displacement Assay for Opioid Receptor Binding
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the δ-opioid receptor.
Materials:
-
Cell membranes expressing the human δ-opioid receptor.
-
Radioligand: [³H]-Naltrindole or other suitable δOR-selective radioligand.
-
Non-specific binding control: Naloxone (10 µM final concentration).
-
Test compounds: this compound and SNC80.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds (AR-M 1000390 and SNC80) in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, naloxone, and cell membranes.
-
Competition Binding: Test compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the human δ-opioid receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Non-specific binding control: Unlabeled GTPγS (10 µM final concentration).
-
Test compounds: this compound and SNC80.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment as in the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer, GDP, [³⁵S]GTPγS, and cell membranes.
-
Non-specific Binding: Assay buffer, GDP, unlabeled GTPγS, [³⁵S]GTPγS, and cell membranes.
-
Agonist-stimulated Binding: Test compound dilution, GDP, [³⁵S]GTPγS, and cell membranes.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity by scintillation counting.
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
cAMP Inhibition Assay
This assay measures the ability of a δOR agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Whole cells expressing the human δ-opioid receptor (e.g., SK-N-BE or HEK293 cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds: this compound and SNC80.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell culture reagents.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the IC50 value for each compound.
Comparative In Vivo Pharmacology
The differential in vitro pharmacology of AR-M 1000390 and SNC80 translates to distinct in vivo profiles. SNC80 is known to produce analgesic, antidepressant, and anxiolytic effects in animal models.[1] However, its clinical utility is hampered by its dose-dependent induction of seizures.[1] This convulsive activity is thought to be related to its ability to induce significant receptor internalization and subsequent alterations in neuronal excitability.
In contrast, AR-M 1000390, as a low-internalizing agonist, exhibits a reduced propensity to cause seizures.[11] It effectively reduces hyperalgesia in inflammatory pain models without inducing the acute desensitization observed with SNC80.[5][6] This suggests that the sustained presence of δORs on the cell surface, as promoted by AR-M 1000390, is crucial for maintaining a therapeutic effect without triggering the adverse effects associated with high-internalizing agonists like SNC80.
Conclusion
This compound and SNC80, while both potent and selective δOR agonists, exemplify the concept of functional selectivity or biased agonism. Their distinct pharmacological profiles, driven primarily by their differential effects on β-arrestin recruitment and receptor internalization, have profound implications for their therapeutic potential. AR-M 1000390, as a low-internalizing agonist, offers a promising avenue for the development of δOR-targeted therapeutics with an improved safety and tolerability profile compared to first-generation agonists like SNC80. This guide provides the foundational knowledge and experimental framework for researchers to further explore the nuanced pharmacology of these and other δOR ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function [escholarship.org]
- 10. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Low-Internalizing Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The delta-opioid receptor (DOR) presents a compelling target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. A critical aspect of DOR pharmacology is the phenomenon of agonist-induced receptor internalization, a process that significantly influences the duration of signaling and the development of tolerance. Low-internalizing DOR agonists, which activate the receptor with minimal promotion of its removal from the cell surface, are of particular interest. This technical guide provides a comprehensive overview of the core principles, experimental evaluation, and signaling pathways associated with these promising therapeutic agents. We present a comparative analysis of the prototypical high-internalizing agonist SNC80 and the low-internalizing agonist ARM390, detailing their pharmacological profiles and the experimental methodologies used for their characterization.
Introduction to Biased Agonism and Receptor Internalization
G-protein coupled receptors (GPCRs), such as the delta-opioid receptor, can initiate a variety of intracellular signaling cascades. The concept of "biased agonism" or "functional selectivity" posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations.[1] These conformations can, in turn, preferentially activate specific downstream signaling pathways. For DORs, the two major pathways are the G-protein-dependent pathway, which is primarily associated with the desired analgesic effects, and the β-arrestin-dependent pathway, which is implicated in receptor desensitization, internalization, and potentially some adverse effects.[2][3]
Receptor internalization is a key regulatory mechanism that controls the magnitude and duration of GPCR signaling.[4] Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins are recruited to the receptor, leading to its endocytosis.[5] While this process serves to attenuate signaling from the cell surface, internalized receptors can also continue to signal from intracellular compartments. The rate and extent of internalization are agonist-dependent. High-internalizing agonists, such as SNC80, robustly promote this process, leading to a rapid desensitization of the analgesic response.[4][6] In contrast, low-internalizing agonists, like ARM390, activate G-protein signaling with minimal β-arrestin recruitment and subsequent receptor internalization, which is hypothesized to lead to a more sustained analgesic effect with reduced tolerance development.[2][4][6]
Quantitative Comparison of High- vs. Low-Internalizing Agonists
The pharmacological profiles of the high-internalizing agonist SNC80 and the low-internalizing agonist ARM390 have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from comparative studies.
Table 1: Receptor Binding Affinity (Ki)
| Agonist | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |
| SNC80 | 9.1 ± 0.5 | [3H]naltrindole | DOR-eGFP brain membranes | [7] |
| ARM390 | 2.3 ± 0.3 | [3H]naltrindole | DOR-eGFP brain membranes | [7] |
| ARM390 | 106 ± 34 | Not Specified | SK-N-BE cells | [2] |
Table 2: G-Protein Activation (GTPγS Binding Assay)
| Agonist | EC50 (nM) | Emax (% Basal) | Cell/Tissue Type | Reference |
| SNC80 | 121.5 ± 36.3 | 228.4 ± 8.7 | DOR-eGFP brain membranes | [7] |
| ARM390 | 169.3 ± 9.5 | 214.3 ± 9.6 | DOR-eGFP brain membranes | [7] |
Table 3: Adenylyl Cyclase Inhibition (cAMP Assay)
| Agonist | EC50 (nM) | Emax | Cell/Tissue Type | Reference |
| ARM390 | 111 ± 31 | Not Specified | SK-N-BE cells | [2] |
Table 4: β-Arrestin Recruitment
| Agonist | β-Arrestin 1 Recruitment (Emax % vs Leu-Enk) | β-Arrestin 2 Recruitment (Emax % vs Leu-Enk) | Cell Type | Reference |
| SNC80 | High | High | HEK293 | [2] |
| ARM390 | Moderate | Moderate | HEK293 | [2] |
Table 5: Receptor Internalization
| Agonist | Internalization | Method | Cell/Tissue Type | Reference |
| SNC80 | High/Robust | Confocal Microscopy | DOR-eGFP neurons | [4][5] |
| ARM390 | Low/Negligible | Confocal Microscopy | DOR-eGFP neurons, SK-N-BE cells | [2][4][5] |
Key Experimental Protocols
The characterization of low-internalizing delta-opioid agonists relies on a suite of in vitro assays to quantify their binding and functional properties. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
-
Objective: To measure the displacement of a radiolabeled antagonist (e.g., [3H]naltrindole) from the DOR by the unlabeled test agonist.
-
Materials:
-
Cell membranes prepared from cells or tissues expressing DORs (e.g., DOR-eGFP brain membranes).
-
Radiolabeled DOR antagonist (e.g., [3H]naltrindole).
-
Unlabeled test agonist (e.g., SNC80, ARM390).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled antagonist with the cell membranes in the presence of varying concentrations of the unlabeled test agonist.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins coupled to the DOR.
-
Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
-
Materials:
-
Cell membranes expressing DORs.
-
[35S]GTPγS.
-
GDP.
-
Test agonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with the test agonist at various concentrations in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay
This assay measures the functional consequence of DOR activation on its primary downstream effector, adenylyl cyclase.
-
Objective: To quantify the agonist-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
-
Materials:
-
Whole cells expressing DORs.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate cells with the test agonist at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between the DOR and β-arrestin in live cells.
-
Objective: To measure the agonist-induced recruitment of β-arrestin to the DOR.
-
Materials:
-
Cells co-expressing DOR fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Coelenterazine (Rluc substrate).
-
Test agonist.
-
BRET-compatible plate reader.
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test agonist at various concentrations.
-
Add the Rluc substrate, coelenterazine.
-
Measure the light emission at wavelengths corresponding to the donor (Rluc) and acceptor (YFP).
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor.
-
An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
-
Plot the BRET ratio against the log of the agonist concentration to determine EC50 and Emax.
-
Receptor Internalization Assay (Confocal Microscopy)
This imaging-based assay visualizes and quantifies the agonist-induced internalization of DORs.
-
Objective: To observe the trafficking of DORs from the plasma membrane to intracellular compartments.
-
Materials:
-
Cells expressing fluorescently tagged DORs (e.g., DOR-eGFP).
-
Test agonist.
-
Confocal microscope.
-
-
Procedure:
-
Culture the cells on glass-bottom dishes.
-
Treat the cells with the test agonist.
-
Acquire images of the cells at different time points using a confocal microscope.
-
-
Data Analysis:
-
Qualitatively assess the redistribution of the fluorescently tagged receptors from the cell surface to intracellular vesicles.
-
Quantify internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence intensity over time.
-
Signaling Pathways and Experimental Workflows
The differential engagement of downstream signaling pathways by high- and low-internalizing agonists is central to their distinct pharmacological profiles. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Delta-Opioid Receptor Signaling Pathways
Caption: Delta-opioid receptor signaling pathways.
Experimental Workflow for Agonist Characterization
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β‐Arrestin 2 dependence of δ opioid receptor agonists is correlated with alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of AR-M1000390 Hydrochloride in Preclinical Depression Models Found in Publicly Available Research
A comprehensive review of publicly available scientific literature and pharmacological data reveals no direct evidence or studies evaluating AR-M1000390 hydrochloride in established animal models of depression. Despite the user's request for an in-depth technical guide on this topic, the necessary foundational research, including quantitative data from behavioral tests like the Forced Swim Test or Tail Suspension Test, appears to be absent from the public domain.
AR-M1000390 hydrochloride is characterized in the literature as a potent and highly selective δ-opioid receptor agonist.[1][2] Its mechanism of action is centered on the activation of these receptors. Pharmacological studies have investigated its binding affinity and functional potency, noting its ability to inhibit forskolin-stimulated cAMP accumulation.[3] Research has primarily focused on its role in analgesia, where it has been shown to reduce CFA-induced hyperalgesia, and its ability to penetrate the brain following systemic administration.[2][4]
The available studies describe AR-M1000390 as a low-internalizing agonist, which means it activates δ-opioid receptors without causing them to be rapidly removed from the cell surface.[2][4] This property has been explored in the context of developing analgesics with a reduced tolerance profile.[2] One study detailed its pharmacological properties at human δ-opioid receptors expressed in a neuroblastoma cell line, focusing on receptor desensitization and the lack of receptor internalization.[3]
However, there is no mention in the reviewed literature of this compound being tested for antidepressant-like effects. Standard preclinical screening models for antidepressants, such as the Forced Swim Test[5][6][7] and the Tail Suspension Test[8][9][10][11], are well-established methods for evaluating the potential of new compounds. A thorough search has not yielded any publications or data sets linking AR-M1000390 hydrochloride to these specific behavioral paradigms.
Consequently, it is not possible to fulfill the request for a technical guide that includes:
-
Quantitative data tables from depression model experiments.
-
Detailed experimental protocols for such studies.
-
Signaling pathway diagrams related to its mechanism in depression.
The core requirement for such a document—published research on the compound within the specified context—is unmet. The current body of scientific literature focuses on the compound's pharmacology as a δ-opioid receptor agonist with potential applications in pain management, not mood disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR-M 1000390 hydrochloride | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tail Suspension Test [harvardapparatus.com]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Notes and Protocols for AR-M1000390 Hydrochloride In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-M1000390 hydrochloride is a potent and highly selective δ-opioid receptor agonist.[1] As a derivative of the well-characterized compound SNC80, it is valuable for investigating the in vivo roles of the δ-opioid system in various physiological and pathological processes, including pain, mood disorders, and neurological conditions.[2][3] These application notes provide a comprehensive overview of recommended in vivo dosages, experimental protocols, and the underlying signaling pathways for the use of AR-M1000390 hydrochloride in mouse models. The provided dosage information is extrapolated from studies using the parent compound, SNC80, and should be optimized for specific experimental conditions.
Data Presentation: Recommended In Vivo Dosage for Mice
Due to the limited availability of specific in vivo dosage data for AR-M1000390 hydrochloride in mice, the following table provides recommended starting dosages based on studies conducted with the closely related δ-opioid agonist, SNC80. It is critical to perform dose-response studies to determine the optimal dosage for your specific mouse strain, administration route, and experimental model.
| Application | Administration Route | Recommended Dose Range (SNC80) | Mouse Model | Reference |
| Analgesia (Antinociception) | Intraperitoneal (i.p.) | 10 - 60 mg/kg | ICR mice | [4] |
| Analgesia (Antinociception) | Intracerebroventricular (i.c.v.) | 50 - 150 nmol | ICR mice | [4] |
| Analgesia (Antinociception) | Intrathecal (i.th.) | 50 - 100 nmol | Wild-type (C57/129) mice | [4][5] |
| Gastrointestinal Motility | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Not specified | [6] |
| Antitumor Effects | Intratumoral (i.t.) | 2 - 4 mg/kg | L5178Y-R tumor-bearing Balb/c mice | [7] |
Signaling Pathway
AR-M1000390 hydrochloride exerts its effects by selectively binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, activation of δ-opioid receptors can lead to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing the analgesic and other central nervous system effects.
Experimental Protocols
Preparation of AR-M1000390 Hydrochloride for In Vivo Administration
-
Vehicle Selection : AR-M1000390 hydrochloride is soluble in water. For most applications, sterile physiological saline (0.9% NaCl) is a suitable vehicle.
-
Stock Solution Preparation : Prepare a stock solution of a known concentration (e.g., 10 mg/mL) by dissolving the compound in the chosen vehicle. Gentle warming or vortexing may aid in dissolution.
-
Dosing Solution Preparation : Dilute the stock solution with the vehicle to the final desired concentration for injection. The final injection volume should be appropriate for the administration route and the size of the mouse (typically 5-10 mL/kg for intraperitoneal injection).
-
Storage : Store stock solutions at -20°C or -80°C for long-term stability. Prepare fresh dosing solutions on the day of the experiment.
Experimental Workflow for Assessing Analgesic Effects
The following workflow outlines a typical experiment to evaluate the antinociceptive properties of AR-M1000390 hydrochloride in a mouse model of acute pain.
Detailed Protocol for Hot Plate Test:
-
Apparatus : Use a commercially available hot plate apparatus set to a constant temperature (e.g., 52-55°C).
-
Acclimation : For several days prior to the experiment, handle the mice and place them on the unheated plate to acclimate them to the apparatus.
-
Baseline Measurement : On the day of the experiment, place each mouse on the heated plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration : Administer AR-M1000390 hydrochloride or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurements : At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis : Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conclusion
AR-M1000390 hydrochloride is a valuable research tool for elucidating the in vivo functions of the δ-opioid receptor system. The provided dosage ranges, based on the parent compound SNC80, offer a solid starting point for experimental design. Researchers should perform pilot studies to determine the optimal dose and administration route for their specific mouse model and experimental question. The detailed protocols and pathway diagrams serve as a guide for conducting and interpreting in vivo studies with this potent δ-opioid receptor agonist.
References
- 1. news-medical.net [news-medical.net]
- 2. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased survival of tumor-bearing mice by the delta opioid SNC 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-M 1000390 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the δ-opioid receptor.[1][2][3][4] As a Gαi-coupled receptor agonist, its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: a forskolin-stimulated cAMP accumulation assay using the human neuroblastoma cell line SK-N-BE, and an insulin secretion assay using the rat insulinoma cell line RINm5F.
Data Presentation
The following table summarizes the quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 7.2 ± 0.9 nM | Not Specified | δ-Opioid Receptor Agonist Potency | [1] |
| EC50 | 111 ± 31 nM | SK-N-BE | Inhibition of Forskolin-Stimulated cAMP Accumulation | [5] |
| IC50 (δ-opioid) | 0.87 ± 0.23 nM | Not Specified | Radioligand Binding | [1] |
| IC50 (μ-opioid) | 3800 ± 172 nM | Not Specified | Radioligand Binding | [1] |
| IC50 (κ-opioid) | 7470 ± 606 nM | Not Specified | Radioligand Binding | [1] |
| Ki | 106 ± 34 nM | SK-N-BE | Radioligand Binding | [5] |
Signaling Pathway
AR-M 1000390 acts as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).
AR-M 1000390 signaling cascade.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes how to measure the inhibitory effect of AR-M 1000390 on cAMP production in SK-N-BE cells.
Materials:
-
This compound
-
SK-N-BE cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SK-N-BE cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed SK-N-BE cells into 96-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer.
-
Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10 minutes at 37°C. d. Add 25 µL of the AR-M 1000390 serial dilutions to the appropriate wells. e. Add 25 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control. f. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of AR-M 1000390 and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow for cAMP accumulation assay.
Insulin Secretion Assay
This protocol outlines a method to assess the effect of AR-M 1000390 on insulin secretion from RINm5F cells.
Materials:
-
This compound
-
RINm5F cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Maintain RINm5F cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Plate RINm5F cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to attach and grow for 48 hours.
-
Pre-incubation: a. Gently wash the cells twice with KRB buffer containing 2.8 mM glucose and 0.1% BSA. b. Pre-incubate the cells in the same buffer for 1 hour at 37°C to allow basal insulin secretion to stabilize.
-
Compound Treatment: a. Prepare different concentrations of AR-M 1000390 in KRB buffer. b. Remove the pre-incubation buffer and add the AR-M 1000390-containing KRB buffer to the wells. Include appropriate vehicle controls. c. Incubate for 16-24 hours at 37°C.[1]
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion data to the vehicle control and plot the results against the concentration of AR-M 1000390.
Workflow for insulin secretion assay.
References
Application Notes and Protocols: Stability of AR-M 1000390 Hydrochloride in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic δ-opioid receptor (DOR) agonist.[1][2][3] It is a derivative of SNC 80 and is characterized as a low-internalizing agonist, which may not trigger the acute desensitization of the analgesic response.[3][4][5] As a G protein-coupled receptor (GPCR) agonist, its activation of the δ-opioid receptor leads to analgesia.[2] The compound is brain-penetrant following systemic administration and has been used in research to study conditions like hyperalgesia.[3][4][5] Given its use in solution for in vitro and in vivo studies, understanding its stability in common solvents like Dimethyl Sulfoxide (DMSO) is critical for ensuring experimental reproducibility and accuracy.
These application notes provide a summary of storage recommendations from various suppliers, a general protocol for assessing the stability of this compound in DMSO, and best practices for handling stock solutions.
Storage and Stability of this compound in DMSO
While detailed, publicly available quantitative stability studies are limited, chemical suppliers provide consistent recommendations for the storage of this compound stock solutions prepared in DMSO. These guidelines are based on internal stability data and are designed to minimize degradation.
2.1 Recommended Storage Conditions
The stability of the compound in DMSO is highly dependent on storage temperature and duration. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility and stability.[1][4]
Table 1: Summary of Supplier-Recommended Storage Conditions for this compound in DMSO
| Temperature | Recommended Storage Duration | Supplier/Source |
| -80°C | up to 1 year | TargetMol[4] |
| -80°C | up to 6 months | MedChemExpress[1] |
| -20°C | up to 1 month | MedChemExpress[1] |
| 4°C | up to 1 week (for frequent use) | TargetMol[4] |
Note: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[4] The product is generally considered stable under the recommended storage conditions.[6]
Protocol: Assessing the Stability of this compound in DMSO via HPLC
This protocol provides a general methodology for researchers to quantitatively assess the stability of this compound in a DMSO stock solution over time and under different storage conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.
3.1 Objective To determine the degradation rate and remaining purity of this compound in a DMSO stock solution under specified storage conditions (e.g., Room Temperature, 4°C, -20°C, -80°C) over a set period.
3.2 Materials and Reagents
-
This compound powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade buffer (e.g., ammonium acetate or formic acid, as appropriate for the selected column)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a C18 analytical column and UV detector
3.3 Experimental Workflow
Caption: Experimental workflow for assessing compound stability in DMSO.
3.4 Procedure
-
Stock Solution Preparation: Accurately weigh this compound and dissolve it in anhydrous, HPLC-grade DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Aliquoting: Dispense the solution into multiple, appropriately labeled HPLC vials. Prepare enough vials to cover all time points for each storage condition.
-
Time-Zero (T0) Analysis:
-
Take one freshly prepared aliquot.
-
Dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Inject the sample into the HPLC system.
-
Record the peak area of the parent compound. This serves as the 100% reference point.
-
-
Storage: Place the sets of aliquots in their designated storage environments (Room Temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis:
-
At each planned time point (e.g., 24 hours, 3 days, 1 week, 2 weeks, 1 month), remove one vial from each storage condition.
-
Allow the frozen samples to thaw completely and reach room temperature.
-
Prepare the sample for injection and analyze via HPLC using the same method as the T0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the δ-opioid receptor, which is a Gi/o-coupled GPCR.[2][7] The canonical signaling pathway involves the inhibition of cellular cyclic AMP (cAMP) production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for AR-M 1000390 Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the δ-opioid receptor (DOR). As a G protein-coupled receptor (GPCR), the δ-opioid receptor is a key target in neuroscience research, particularly in the investigation of analgesia, anxiolysis, and antidepressant effects. AR-M 1000390 is distinguished as a low-internalizing agonist, which may influence the development of tolerance compared to other δ-opioid agonists like SNC80. These application notes provide detailed protocols for the preparation and administration of this compound to rats for in vivo studies, based on available research.
Data Presentation
The following table summarizes the quantitative data from a key study on the administration of this compound to Han Wistar rats.
| Parameter | Details | Reference |
| Animal Model | Han Wistar rats | [1] |
| Compound | This compound | [1] |
| Dosage | 5, 100, and 600 µmol/kg/day | [1] |
| Vehicle | Saline | [1] |
| Administration Route | Daily injections (likely subcutaneous or intraperitoneal) | [1] |
| Duration of Treatment | 3 and 7 days | [1] |
| Post-Treatment Observation | A recovery group was monitored for 14 days after a 7-day treatment with 600 µmol/kg/day. | [1] |
| Key Outcomes Measured | Blood glucose, lipids, insulin levels, and AR-M 1000390 concentrations. Pancreatic β-cell vacuolation was observed at the highest dose. | [1] |
Signaling Pathway
This compound exerts its effects by activating the δ-opioid receptor, a G protein-coupled receptor. The primary signaling pathway involves the coupling to inhibitory Gα (Gαi/o) subunits.
Caption: δ-Opioid receptor signaling pathway activated by AR-M 1000390.
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound to rats. As the specific route of "daily injections" was not explicitly stated in the primary literature, protocols for both subcutaneous and intraperitoneal administration are provided, as these are common parenteral routes for such compounds in rodent studies.
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5, 100, or 600 µmol/kg) and the body weight of the rats.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of sterile saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved. Ensure the solution is clear before administration.
-
Prepare fresh solutions daily to ensure stability and sterility.
Protocol 2: Administration of this compound to Rats
2.1 Subcutaneous (s.c.) Injection
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat. For a one-person procedure, grasp the loose skin at the scruff of the neck.
-
Wipe the injection site (the dorsal skin between the shoulder blades) with a 70% ethanol wipe.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Return the rat to its cage and monitor for any adverse reactions.
2.2 Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 23-25G)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Weigh the rat to determine the precise volume of the dosing solution.
-
Properly restrain the rat to expose the abdomen. This can be done by gently holding the rat with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study in rats using this compound.
Caption: Experimental workflow for AR-M 1000390 administration in rats.
References
Application Notes and Protocols for AR-M 1000390 Hydrochloride in Receptor Desensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 hydrochloride is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor (DOR). A derivative of SNC 80, it is characterized as a low-internalizing agonist. This property makes it a valuable pharmacological tool for investigating the mechanisms of receptor desensitization, particularly for distinguishing between desensitization mediated by receptor internalization and that caused by other mechanisms, such as receptor-G protein uncoupling. Unlike many agonists that trigger rapid receptor internalization, AR-M 1000390 allows for the sustained presence of the receptor on the cell surface, enabling the specific study of desensitization processes that occur at the plasma membrane. These application notes provide detailed protocols for utilizing this compound to study δ-opioid receptor desensitization.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating its comparison with other ligands.
Table 1: Receptor Binding Affinities of AR-M 1000390
| Receptor | IC50 (nM) |
| δ-Opioid Receptor | 0.87 ± 0.23 |
| µ-Opioid Receptor | 3800 ± 172 |
| κ-Opioid Receptor | 7470 ± 606 |
Table 2: Functional Potency of AR-M 1000390 at the δ-Opioid Receptor
| Assay | Parameter | Value (nM) | Cell Line |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | EC50 | 111 ± 31 | SK-N-BE |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | Ki | 106 ± 34 | SK-N-BE |
| δ Agonist Potency | EC50 | 7.2 ± 0.9 | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures described in these application notes.
Preparing Stock Solutions of AR-M 1000390 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of AR-M 1000390 hydrochloride, a potent and selective δ-opioid receptor agonist. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Compound Information
This compound is a non-peptidic derivative of SNC 80 that acts as a low-internalizing agonist for the δ-opioid receptor.[1][2][3] This characteristic makes it a valuable tool for studying the physiological and pathological roles of this receptor system.
| Property | Value | Source |
| CAS Number | 209808-47-9 | [1][3][4] |
| Molecular Formula | C₂₃H₂₉ClN₂O | [1][3][4] |
| Molecular Weight | 384.94 g/mol | [1][4] |
| Appearance | White to off-white solid | [4] |
Solubility and Stock Solution Preparation
Proper dissolution is critical for obtaining accurate and reproducible experimental results. The choice of solvent will depend on the specific requirements of the downstream assay.
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (389.67 mM) | Use freshly opened, anhydrous DMSO to avoid hygroscopic effects impacting solubility.[4] Sonication is recommended.[1] |
| Water | 50 mg/mL (129.89 mM) | Requires sonication to dissolve.[4] |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8494 mg.
-
Dissolution:
-
Aliquotting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles and protects the compound from degradation.[1][4]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
| Storage Condition | Shelf Life | Notes |
| Solid Powder | 3 years at -20°C | Store in a dry, dark place.[1] |
| -80°C in Solvent | 6 months to over 1 year | Recommended for long-term storage.[1][4] |
| -20°C in Solvent | 1 month | Suitable for short-term storage.[4] |
| 4°C in Solvent | Over 1 week | For frequent use.[1] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and should be avoided.[1][4] This is why aliquotting into single-use volumes is critical.
-
Moisture: The compound is sensitive to moisture.[4] Ensure that both the solid powder and stock solutions are stored in tightly sealed containers.
-
Light: Protect the compound and its solutions from light.
Signaling Pathway
This compound is a selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor (GPCR).[5] Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
Caption: Simplified signaling pathway of this compound.
Safety Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Handle in a well-ventilated area.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[6]
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their experiments, contributing to reliable and reproducible scientific outcomes.
References
- 1. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 2. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. targetmol.com [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: AR-M 1000390 Hydrochloride in CFA-Induced Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the δ-opioid receptor (DOR). It is structurally derived from SNC 80 and is characterized as a low-internalizing agonist. This property suggests that it may not trigger the rapid desensitization of the analgesic response often seen with other opioid agonists, making it a compound of significant interest for the development of novel analgesics.[1][2] Complete Freund's Adjuvant (CFA)-induced hyperalgesia in rodents is a widely utilized and well-characterized preclinical model of inflammatory pain, mimicking the chronic pain conditions seen in various human diseases.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the CFA-induced hyperalgesia model.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of AR-M 1000390
| Parameter | Receptor | Value | Cell Line | Reference |
| IC₅₀ | δ-opioid | 0.87 ± 0.23 nM | - | [5] |
| μ-opioid | 3800 ± 172 nM | - | [5] | |
| κ-opioid | 7470 ± 606 nM | - | [5] | |
| EC₅₀ | δ-opioid | 7.2 ± 0.9 nM | - | [5] |
| Kᵢ | δ-opioid | 106 ± 34 nM | SK-N-BE | [3] |
| EC₅₀ (cAMP inhibition) | δ-opioid | 111 ± 31 nM | SK-N-BE | [3] |
Table 2: Effect of AR-M 1000390 on CFA-Induced Thermal Hyperalgesia
| Animal Model | Treatment | Dose (mg/kg) | Paw Withdrawal Latency (s) | Time Point | Reference |
| DOR-eGFP Mice | Vehicle | - | Decreased post-CFA | Day 1 | [6] |
| DOR-eGFP Mice | AR-M 1000390 | 10 | Significantly reduced hyperalgesia | Day 1 | [6] |
| DOR-eGFP Mice | AR-M 1000390 | 10 | Complete tolerance | Day 5 | [6] |
Note: Specific paw withdrawal latency values were not provided in the search result, but the qualitative effect was described.
Signaling Pathways
This compound exerts its analgesic effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of AR-M 1000390 to the DOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Caption: δ-Opioid Receptor Signaling Pathway.
Experimental Protocols
CFA-Induced Hyperalgesia Model
This protocol describes the induction of inflammatory pain in rodents using Complete Freund's Adjuvant.
Caption: Experimental Workflow for CFA-Induced Hyperalgesia.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) (e.g., from Mycobacterium tuberculosis)
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Sprague-Dawley rats or C57BL/6 mice
-
Tuberculin syringes with 27-30 gauge needles
-
Hargreaves apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Baseline Nociceptive Testing:
-
Place the animal in the testing apparatus (e.g., Hargreaves apparatus) and allow for acclimatization for at least 30 minutes.
-
Measure the baseline paw withdrawal latency (PWL) to a radiant heat source. Apply the stimulus to the plantar surface of the hind paw and record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Obtain at least three stable baseline readings, with a minimum of 5 minutes between each measurement.
-
-
Induction of Inflammation:
-
Briefly restrain the animal.
-
Inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the left hind paw using a tuberculin syringe.
-
Return the animal to its home cage.
-
-
Development of Hyperalgesia:
-
Inflammation and hyperalgesia will develop over the next several hours, typically peaking around 24 hours post-CFA injection.[3]
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle and route of administration (e.g., intraperitoneal, subcutaneous, oral) should be based on the specific experimental design and the compound's properties.
-
Administer the desired dose of this compound or vehicle to the animals. A typical effective dose reported in mice is 10 mg/kg.[6]
-
-
Post-Treatment Nociceptive Testing:
-
At predetermined time points after drug administration (e.g., 30, 60, 120, and 180 minutes), measure the paw withdrawal latency as described in the baseline testing step.
-
The anti-hyperalgesic effect is determined by the increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group.
-
Expected Outcomes:
-
Following CFA injection, a significant decrease in the paw withdrawal latency of the ipsilateral (injected) paw is expected, indicating the development of thermal hyperalgesia.[3]
-
Administration of an effective dose of this compound is expected to significantly increase the paw withdrawal latency in CFA-treated animals, demonstrating its anti-hyperalgesic properties.[6]
Conclusion
This compound demonstrates significant potential as an analgesic agent, particularly in the context of inflammatory pain. Its high selectivity for the δ-opioid receptor and its low-internalizing nature may offer a favorable therapeutic window with reduced side effects and tolerance development compared to traditional opioids. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of AR-M 1000390 and other selective δ-opioid receptor agonists.
References
- 1. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Cascades for δ-Opioid Receptor-Mediated Inhibition of GABA Synaptic Transmission and Behavioral Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
Troubleshooting & Optimization
AR-M 1000390 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-M 1000390 hydrochloride.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forming during dissolution or storage.
This is a common issue that can often be resolved with the following steps. The workflow below outlines a systematic approach to addressing precipitation.
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is soluble in organic solvents such as DMSO and in water. For in vitro studies, DMSO is commonly used. For in vivo applications, co-solvent systems are often necessary to achieve the desired concentration and stability in aqueous solutions.
Q2: I'm seeing a precipitate in my DMSO stock solution. What should I do?
A2: Precipitation in DMSO can occur, especially if the DMSO has absorbed moisture. It is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions.[1] If a precipitate is observed, gentle heating and/or sonication can be used to aid dissolution.[1][2]
Q3: How can I prepare this compound for in vivo animal studies?
A3: Direct dissolution in saline may not be suitable for higher concentrations. Co-solvent systems are recommended. Several protocols have been shown to yield a clear solution at ≥ 2.5 mg/mL.[1] See the experimental protocols section for detailed methods.
Q4: What is the stability of this compound in solution?
A4: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: My aqueous solution of this compound is not clear. What can I do?
A5: When preparing aqueous solutions, the use of sonication is recommended to aid dissolution.[2] If the desired concentration cannot be achieved in water alone, a co-solvent system is the recommended approach. For aqueous stock solutions, it is also advised to filter and sterilize the solution using a 0.22 μm filter before use.[1]
Quantitative Solubility Data
| Solvent System | Concentration | Observations |
| DMSO | ≥ 150 mg/mL (389.67 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| DMSO | 38.49 mg/mL (99.99 mM) | Sonication is recommended.[2] |
| Water | 50 mg/mL (129.89 mM) | Ultrasonic assistance is needed.[1] |
| Water | 38.49 mg/mL (99.99 mM) | Sonication is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.49 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.49 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.49 mM) | Clear solution.[1] |
*Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[1]
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Solution for In Vivo Use (PEG300/Tween-80 Method)
This protocol is designed to produce a 1 mL working solution.
-
Prepare a 25 mg/mL stock solution in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix to ensure homogeneity. The final concentration will be ≥ 2.5 mg/mL.[1]
Protocol 2: Preparation of a 2.5 mg/mL Solution for In Vivo Use (SBE-β-CD Method)
-
Prepare a 25 mg/mL stock solution in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the DMSO stock solution. Mix thoroughly. This will yield a clear solution of ≥ 2.5 mg/mL.[1]
Signaling Pathway
This compound is a potent and selective δ-opioid receptor agonist.[1] Opioid receptors are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified, canonical signaling pathway initiated by the activation of a δ-opioid receptor.
Caption: Canonical signaling pathway for a δ-opioid receptor agonist like AR-M 1000390.
References
Technical Support Center: AR-M 1000390 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AR-M 1000390 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor).[1] It is a non-peptidic compound derived from SNC 80 and is characterized as a low-internalizing agonist.[2][3][4][5] This means that upon binding to the delta-opioid receptor, it is less likely to cause the receptor to be internalized into the cell compared to other agonists, which may influence the duration of its analgesic effects and the development of tolerance.[2][6]
Q2: What are the expected in vivo effects of this compound?
As a delta-opioid receptor agonist, the primary expected in vivo effect of this compound is analgesia, particularly in models of inflammatory and neuropathic pain. It has been shown to reduce CFA-induced hyperalgesia.[2][3][5] Due to its low-internalizing properties, it is suggested that it may not trigger acute desensitization of the analgesic response.[2][3][5]
Q3: Have any unexpected in vivo effects been reported for this compound?
Yes, a significant unexpected in vivo effect has been reported in rats. High doses of AR-M 1000390 have been observed to cause pancreatic β-cell vacuolation, leading to insulin depletion and hyperglycemia.[7] This effect is not typically associated with delta-opioid receptor agonism and represents a critical consideration for in vivo studies.
Troubleshooting Guide: Unexpected Hyperglycemia and Pancreatic Effects
Researchers observing unexpected hyperglycemia or other metabolic abnormalities in animal models treated with AR-M 1000390 should consider the following troubleshooting steps.
Issue: Elevated blood glucose levels and/or reduced plasma insulin levels in treated animals.
Potential Cause:
A high dose of AR-M 1000390 may be inducing pancreatic β-cell toxicity. Studies have shown that administration of 600 μmol/kg of AR-M 1000390 to rats for 7 days results in vacuolation of pancreatic β-cells, depletion of insulin, and subsequent hyperglycemia.[7] This phenomenon appears to be dose-dependent.
Troubleshooting Steps:
-
Dose-Response Assessment: If hyperglycemia is observed, it is crucial to perform a dose-response study to determine the threshold at which this effect occurs. The reported toxic dose was 600 μmol/kg in rats.[7] Lower doses of 5 and 100 μmol/kg were also tested, although the specific outcomes at these doses regarding pancreatic effects are not detailed in the available literature.[7]
-
Histopathological Analysis: To confirm the cause of hyperglycemia, conduct a histopathological examination of the pancreas. Look for evidence of β-cell vacuolation, degranulation, or other signs of cellular stress. The vacuoles have been described as originating from the rough endoplasmic reticulum.[7]
-
Mechanism Investigation: The pancreatic effects of AR-M 1000390 are reported to be similar to those of the antihistamines cyclizine and cyproheptadine.[7] Investigating the literature on the mechanisms of cyclizine- and cyproheptadine-induced β-cell toxicity may provide insights. These compounds are known to cause dilation of the rough endoplasmic reticulum and accumulation of insulin or its precursors within these structures.[1][7]
-
Alternative Agonist Selection: If the observed pancreatic toxicity interferes with the experimental goals, consider using a different delta-opioid receptor agonist with a distinct chemical structure. However, it is essential to conduct thorough safety assessments for any alternative compound.
Quantitative Data Summary
The following table summarizes the reported effects of AR-M 1000390 on pancreatic β-cells from in vivo and in vitro studies. Please note that specific quantitative values for in vivo hyperglycemia and insulin depletion were not available in the reviewed literature.
| Parameter | Species/Model | Concentration/Dose | Observed Effect | Reference |
| In Vivo Pancreatic Effects | Rat | 600 μmol/kg for 7 days | - Pancreatic β-cell vacuolation- Insulin depletion- Hyperglycemia | [7] |
| In Vitro Insulin Content | RINm5F cells | Up to 10 μM for 16-24 h | Dose-dependent decrease in intracellular insulin content, with a maximal inhibition of approximately 90% at 10 μM. | [7] |
Experimental Protocols
Below are the methodologies for key experiments related to the unexpected pancreatic effects of AR-M 1000390. Disclaimer: The following protocols are based on summaries from technical datasheets, as the original research publication with complete details was not accessible. These should be used as a reference and may require further optimization.
In Vivo Study of Pancreatic Effects in Rats
-
Animal Model: Male Wistar rats are a commonly used strain for such toxicology studies.[7]
-
Drug Administration: AR-M 1000390 was administered to rats at doses of 5, 100, and 600 μmol/kg for 3 and/or 7 days.[7] The route of administration (e.g., oral gavage, intraperitoneal injection) was not specified in the available summaries.
-
Experimental Groups:
-
Vehicle control group.
-
AR-M 1000390 treatment groups (5, 100, 600 μmol/kg).
-
A recovery group treated with 600 μmol/kg for 7 days followed by a 14-day recovery period without treatment.[7]
-
-
Sample Collection and Analysis:
-
Blood Sampling: Blood samples were collected on days 2, 4, 8, and 22 for the measurement of glucose, lipids, and insulin.[7]
-
Tissue Collection: On days 4, 8, and 22, animals were euthanized, and the pancreas was isolated.[7]
-
Histopathology: The pancreas was processed for histopathological examination to assess cellular morphology, with a focus on β-cell vacuolation.[7]
-
Immunohistochemistry: Insulin immunohistochemistry was performed to evaluate insulin content and distribution within the islets.[7]
-
Gene Expression: Insulin mRNA levels were analyzed to assess the impact on insulin gene transcription.[7]
-
In Vitro Insulin Content Assay
-
Cell Line: RINm5F cells, an insulinoma cell line, were used.[7]
-
Treatment: Cells were treated with varying concentrations of AR-M 1000390 (up to 10 μM) for 16-24 hours.[7]
-
Analysis: After treatment, intracellular and secreted insulin levels were measured using standard methods such as ELISA or radioimmunoassay.[7]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of in vivo studies leading to unexpected pancreatic effects.
Proposed Mechanism of β-Cell Vacuolation
Caption: Proposed mechanism of AR-M 1000390-induced β-cell vacuolation.
References
- 1. Pancreatic beta cell changes induced by cyproheptadine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproheptadine and beta cell function in the rat: insulin secretion from pancreas segments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced regeneration of pancreatic beta cells: An approach to cellular therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic vacuolation of pancreatic beta cells of rats after oral administration of a derivative of isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug induced pancreatitis: A systematic review of case reports to determine potential drug associations | PLOS One [journals.plos.org]
- 7. Morphological and immunocytochemical study of rat pancreatic beta cell changes induced by cyclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AR-M 1000390 Hydrochloride for Analgesia Research
Welcome to the technical support center for AR-M 1000390 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent and selective δ-opioid receptor agonist in analgesia studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for analgesia?
This compound is a non-peptidic, highly selective and potent agonist for the δ-opioid receptor.[1][2][3] Its analgesic effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs).[3][4] Activation of δ-opioid receptors leads to the inhibition of voltage-dependent calcium channels (VDCCs) in neurons, particularly in the dorsal root ganglia, which play a crucial role in pain signaling.[1] This inhibition reduces neuronal excitability and neurotransmitter release, thereby producing analgesia.[1]
Q2: What makes this compound a compound of interest for pain research?
This compound is noted for being a "low-internalizing" agonist.[5][6] This means it activates the δ-opioid receptor without causing significant receptor internalization, a process that can lead to rapid desensitization and tolerance to the analgesic effect.[6] This property suggests that AR-M 1000390 may produce sustained analgesia with a reduced potential for the development of tolerance compared to other opioid agonists.[1][6] It is also brain-penetrant following systemic administration.[5][6]
Q3: In which in vivo pain models has this compound been shown to be effective?
This compound has been demonstrated to be effective in a mouse model of inflammatory pain. Specifically, a 10 mg/kg dose significantly reduced heat hyperalgesia induced by Complete Freund's Adjuvant (CFA).[3] It is particularly effective in models of chronic inflammatory and neuropathic pain.[1]
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C.[5] For stock solutions, it is recommended to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[7] When preparing for in vivo experiments, it is advisable to make fresh solutions on the day of use.[7]
Troubleshooting Guide
Issue 1: I am not observing a significant analgesic effect in my experiment.
-
Dose Optimization: The effective dose can vary depending on the animal model, pain assay, and route of administration. A single dose of 10 mg/kg has been shown to be effective in reducing CFA-induced heat hyperalgesia in mice.[3] However, if this dose is ineffective, consider performing a dose-response study. Based on rat studies, doses have ranged from 5 to 600 μmol/kg/day.[7] It is crucial to establish an effective dose for your specific experimental conditions.
-
Route of Administration: AR-M 1000390 has been noted to be an irritant when administered intraperitoneally.[1] Oral gavage is a recommended route of administration for in vivo studies in mice.[1] Ensure the chosen route is appropriate and that the administration is performed correctly.
-
Pain Model Specificity: δ-opioid agonists may exhibit greater efficacy in chronic pain models (e.g., inflammatory or neuropathic pain) compared to acute pain models.[1] Verify that the chosen pain model is appropriate for evaluating the analgesic effects of a δ-opioid agonist.
-
Compound Stability: Ensure that the compound has been stored correctly and that the solution was freshly prepared. Degradation of the compound can lead to a loss of efficacy.
Issue 2: I am observing adverse effects in my experimental animals.
-
High Doses: In rats, high doses of AR-M 1000390 (600 μmol/kg) administered over several days have been associated with vacuolation in the β-cells of the pancreas, leading to insulin depletion and hyperglycemia.[7] If you are conducting longer-term studies with high doses, it is important to monitor for these potential side effects.
-
Irritation: As mentioned, intraperitoneal injection can cause irritation.[1] If you observe signs of distress or irritation following injection, consider switching to oral gavage.
-
Dose Reduction: If adverse effects are observed, consider reducing the dose to the lowest effective concentration for analgesia.
Issue 3: I am concerned about the development of analgesic tolerance.
-
Low-Internalizing Properties: While AR-M 1000390 is a low-internalizing agonist, which is expected to reduce the rate of tolerance development, chronic administration can still lead to tolerance.[1][6]
-
Pain-Specific Tolerance: Interestingly, studies have shown that tolerance to the analgesic effects of AR-M 1000390 appears to be specific to the pain-processing pathways (at the level of the dorsal root ganglia) and may not affect other centrally mediated effects of the drug.[1] This is a key area of ongoing research.
-
Experimental Design: When designing chronic studies, include appropriate control groups to monitor the development of tolerance over time.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (δ agonist potency) | 7.2 ± 0.9 nM | In vitro | [2] |
| IC50 (δ-opioid receptor) | 0.87 ± 0.23 nM | In vitro | [2] |
| IC50 (μ-opioid receptor) | 3800 ± 172 nM | In vitro | [2] |
| IC50 (κ-opioid receptor) | 7470 ± 606 nM | In vitro | [2] |
| Effective Analgesic Dose | 10 mg/kg | Mouse (CFA-induced heat hyperalgesia) | [3] |
| Tolerated Dose Range (7-day study) | 5 - 600 μmol/kg/day | Rat | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Vehicle Preparation: A suitable vehicle for oral administration is saline.[7]
-
Calculating the Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the appropriate volume of saline. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Final Concentration: Adjust the final volume to ensure the desired dosing volume for oral gavage (typically 5-10 ml/kg for mice).
-
Administration: Administer the solution to the mice using a proper oral gavage needle.
Protocol 2: Hot Plate Test for Thermal Analgesia
-
Apparatus: Use a standard hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency.
-
Data Analysis: The analgesic effect is measured as an increase in the latency to the nociceptive response compared to the baseline and vehicle-treated groups.
Protocol 3: Von Frey Test for Mechanical Allodynia
-
Apparatus: Use a set of calibrated von Frey filaments. The testing apparatus should consist of a wire mesh floor allowing access to the plantar surface of the hind paws.
-
Acclimation: Place the mice in individual compartments on the mesh floor and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Apply the von Frey filaments to the mid-plantar surface of the hind paw with increasing force until the mouse withdraws its paw. The 50% withdrawal threshold can be determined using the up-down method.
-
Induction of Allodynia (if applicable): For models of neuropathic or inflammatory pain, induce the pain state (e.g., nerve ligation, CFA injection) and allow time for allodynia to develop.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Post-Treatment Measurement: At a predetermined time after drug administration, reassess the mechanical withdrawal threshold using the von Frey filaments.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo analgesia studies.
References
- 1. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 6. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
AR-M 1000390 hydrochloride variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with AR-M 1000390 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective non-peptidic agonist for the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6] It is characterized as a low-internalizing agonist, meaning it does not significantly trigger the internalization of the δ-opioid receptor upon binding.[1][2][4][5][6] This property distinguishes it from other δ-opioid agonists like SNC80, which induce robust receptor internalization.[2][3]
Q2: What are the key binding and functional parameters of this compound?
This compound exhibits high affinity and selectivity for the δ-opioid receptor over μ- and κ-opioid receptors.
| Parameter | Value | Receptor/Assay |
| IC₅₀ | 0.87 ± 0.23 nM | δ-opioid receptor[7][8] |
| IC₅₀ | 3800 ± 172 nM | μ-opioid receptor[7] |
| IC₅₀ | 7470 ± 606 nM | κ-opioid receptor[7] |
| EC₅₀ | 7.2 ± 0.9 nM | δ agonist potency[7][8] |
| Kᵢ | 106 nM | Inhibition of forskolin-stimulated cAMP accumulation (SK-N-BE cells)[3] |
Q3: How should I prepare and store stock solutions of this compound to minimize variability?
Proper preparation and storage of stock solutions are critical to ensure consistent experimental outcomes.
| Solvent | Maximum Solubility | Recommended Storage |
| DMSO | ≥ 150 mg/mL (389.67 mM)[8] | -80°C for up to 6 months; -20°C for up to 1 month.[7][8] |
| Water | 50 mg/mL (129.89 mM) (requires sonication)[8] | Use freshly prepared. If storage is necessary, aliquot and store at -80°C. |
Important Considerations:
-
Use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[8]
-
For aqueous solutions, sonication may be necessary to achieve full dissolution.[5][8]
-
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]
-
Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers, leading to a lower effective concentration. | - Visually inspect solutions for any sign of precipitation before use. - If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the buffer system and does not cause the compound to crash out. - Consider the use of a solubility-enhancing agent if necessary. |
| Improper Storage: Degradation of the compound due to incorrect storage can lead to reduced activity. | - Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture.[7][8] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Adsorption to Plastics: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing the available concentration. | - Use low-adhesion plasticware. - Pre-incubating pipette tips with the solution before dispensing can help to saturate binding sites. |
| Cell Density and Health: The density and health of the cells used in the assay can significantly impact the observed response. | - Optimize cell density to ensure a sufficient number of receptors are present to generate a robust signal. - Regularly check cell viability and morphology to ensure cells are healthy. |
| Assay Incubation Time: The incubation time with the agonist may not be sufficient to reach equilibrium. | - For Gαs-coupled GPCR assays, ensure a full agonist-receptor equilibrium is reached, which may require longer incubation times for slow-associating agonists.[9] |
Issue 2: Variability in long-term or chronic treatment studies (in vivo or in vitro).
| Potential Cause | Explanation & Troubleshooting |
| Development of Tolerance: While AR-M 1000390 is a low-internalizing agonist, chronic treatment can still lead to analgesic tolerance.[2] This tolerance develops through a different mechanism than high-internalizing agonists. | - Be aware that tolerance to the analgesic effects of AR-M 1000390 can develop with repeated administration. - This tolerance is thought to be due to adaptations in receptor coupling to downstream effectors, such as Ca²⁺ channels in dorsal root ganglia, rather than receptor downregulation.[2] |
| Biased Agonism and Pathway-Specific Effects: As a biased agonist, AR-M 1000390 may preferentially activate certain signaling pathways over others. This can lead to different long-term outcomes compared to other δ-opioid agonists. | - The low-internalizing nature of AR-M 1000390 results in sustained signaling at the plasma membrane, which can lead to distinct cellular adaptations over time. - Consider that tolerance may be specific to certain physiological effects (e.g., analgesia) while other effects (e.g., anxiolytic) may be preserved.[2] |
Issue 3: Unexpected off-target effects.
| Potential Cause | Explanation & Troubleshooting |
| High Concentrations Leading to Non-Specific Effects: While highly selective for the δ-opioid receptor, at very high concentrations, AR-M 1000390 may interact with other receptors or cellular targets. | - Use the lowest effective concentration of the compound to minimize the risk of off-target effects. - At high doses (e.g., 600 µmol/kg in rats), AR-M 1000390 has been observed to cause vacuolation in pancreatic β-cells, leading to insulin depletion and hyperglycemia.[7][8] |
| Use of Appropriate Controls: The absence of appropriate controls can make it difficult to distinguish between on-target and off-target effects. | - Include a selective δ-opioid receptor antagonist (e.g., naltrindole) to confirm that the observed effects are mediated by the δ-opioid receptor. - Use a vehicle control to account for any effects of the solvent. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts related to this compound.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to high‐internalizing δ opioid receptor agonist is critically mediated by arrestin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 6. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 7. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. revvity.com [revvity.com]
Technical Support Center: AR-M 1000390 Hydrochloride and Pancreatic Vacuolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pancreatic vacuolation side effect observed with AR-M 1000390 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported pancreatic side effect of this compound?
A1: Preclinical studies in Han Wistar rats have shown that administration of this compound can cause vacuolation in the β-cells of the pancreas. This effect was observed after 7 days of dosing at 600 μmol/kg and was associated with depletion of insulin and hyperglycemia. The observed vacuolation is reportedly similar to that caused by other compounds like cyclizine and cyproheptadine.
Q2: What is the proposed mechanism for this compound-induced pancreatic β-cell vacuolation?
A2: While the exact mechanism for this compound is not fully elucidated, studies on analogous compounds such as cyclizine and cyproheptadine suggest the vacuolation originates from the rough endoplasmic reticulum (rER) in β-cells[1][2]. The proposed mechanism involves the cystic dilation of the rER due to the accumulation of insulin or its precursors, leading to the formation of large cytoplasmic vacuoles[2]. This suggests a potential disruption in protein folding and processing within the ER, leading to ER stress.
Q3: Is the pancreatic vacuolation reversible?
A3: The reversibility of pancreatic vacuolation induced by this compound has not been explicitly reported. However, studies on similar drug-induced vacuolation, for example with an isoquinoline derivative, have shown that the lesions can be reversible within several weeks after cessation of treatment, except at very high doses[3].
Q4: How does the δ-opioid receptor agonism of AR-M 1000390 relate to this pancreatic side effect?
A4: this compound is a potent and selective δ-opioid receptor agonist. Opioid receptors are known to be expressed in pancreatic islets and can modulate insulin secretion[4][5][6]. While some studies suggest that δ-opioid receptor agonists can increase insulin secretion, the link between δ-opioid receptor activation and the specific phenomenon of β-cell vacuolation is not yet clearly established. The vacuolation could be an off-target effect or a consequence of sustained, high-level stimulation of the δ-opioid receptor signaling pathway in β-cells.
Troubleshooting Guide
Issue 1: Difficulty in consistently reproducing pancreatic β-cell vacuolation in animal models.
-
Possible Cause 1: Incorrect dosage or duration of treatment.
-
Recommendation: Ensure the administration of a sufficiently high dose (e.g., 600 μmol/kg/day in rats) for an adequate duration (e.g., 7 days) as reported in preclinical findings.
-
-
Possible Cause 2: Animal model variability.
-
Recommendation: Use the same rodent strain (e.g., Han Wistar rats) as reported in the original studies. Different strains may have varying sensitivities.
-
-
Possible Cause 3: Suboptimal tissue processing and staining.
-
Recommendation: Follow standardized protocols for pancreas fixation, embedding, and staining. Use specific stains to identify β-cells and vacuoles clearly. (See Experimental Protocols section).
-
Issue 2: Inability to distinguish drug-induced vacuoles from other cellular structures.
-
Possible Cause: Non-specific histological staining.
-
Recommendation: Utilize a combination of staining methods. Hematoxylin and Eosin (H&E) staining provides a general morphological overview. For specific identification of β-cells, use immunohistochemistry (IHC) with an anti-insulin antibody[2]. The vacuoles themselves have been shown to stain positively for insulin in studies with similar compounds, indicating they contain insulin or its precursors[2]. Electron microscopy can definitively identify the origin of the vacuoles as dilated rER[1][2].
-
Issue 3: Conflicting results in in-vitro vs. in-vivo experiments.
-
Possible Cause: Differences in cellular context and metabolism.
-
Recommendation: Be aware that in-vitro models using cell lines like RINm5F may not fully recapitulate the complex physiological environment of the pancreas in a living organism. While in-vitro studies are useful for investigating direct cellular mechanisms, in-vivo experiments are crucial for observing systemic effects like hyperglycemia and the full development of vacuolation.
-
Data Presentation
Table 1: Summary of Preclinical Findings on this compound-Induced Pancreatic Effects
| Parameter | Finding | Reference |
| Animal Model | Han Wistar rats | |
| Dosage | 5, 100, and 600 μmol/kg/day | |
| Treatment Duration | 7 days | |
| Primary Pancreatic Finding | Vacuolation of the β-cells | |
| Effective Dose for Vacuolation | 600 μmol/kg | |
| Associated Effects | Depletion of insulin, Hyperglycemia | |
| In-vitro Model | RINm5F cells | |
| In-vitro Effect | Dose-dependent decrease in insulin content (maximal inhibition of ~90% at 10 μM) |
Experimental Protocols
1. Induction of Pancreatic β-cell Vacuolation in Rats (In-vivo)
-
Animal Model: Male Han Wistar rats.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Divide animals into vehicle control and this compound treatment groups (e.g., 5, 100, and 600 μmol/kg/day).
-
Drug Administration: Administer the compound or vehicle (e.g., saline) daily via oral gavage or another appropriate route for 7 consecutive days.
-
Monitoring: Monitor animal health, body weight, and blood glucose levels throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the pancreas.
-
Histopathology:
-
Fix a portion of the pancreas in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform immunohistochemistry (IHC) with an anti-insulin antibody to identify β-cells and assess insulin content.
-
(Optional) For ultrastructural analysis, fix a small piece of the pancreas in glutaraldehyde for transmission electron microscopy to observe the subcellular origin of the vacuoles.
-
2. Histological Staining for Pancreatic Islets and Vacuoles
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount.
-
Expected Result: Islets of Langerhans will appear as pale-staining clusters of cells among the darker-staining exocrine acini. Vacuoles will appear as clear, unstained spaces within the cytoplasm of β-cells.
-
-
Immunohistochemistry (IHC) for Insulin:
-
Perform antigen retrieval on deparaffinized sections.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against insulin.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate.
-
Counterstain with hematoxylin.
-
Expected Result: β-cell cytoplasm will stain brown (or another color depending on the chromogen), confirming their identity and allowing for assessment of insulin depletion. Vacuoles within these cells may also show positive staining, indicating the presence of entrapped insulin or its precursors[2].
-
Mandatory Visualization
Caption: Experimental workflow for assessing AR-M 1000390-induced pancreatic vacuolation.
Caption: Proposed mechanism for AR-M 1000390-induced pancreatic β-cell vacuolation.
References
- 1. Pancreatic beta cell changes induced by cyproheptadine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological and immunocytochemical study of rat pancreatic beta cell changes induced by cyclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate measurement of pancreatic islet β-cell mass using a second-generation fluorescent exendin-4 analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional genetics reveals the contribution of delta opioid receptor to type 2 diabetes and beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Opioid receptor-dependent modulation of insulin-release in pancreatic beta-cells. | Semantic Scholar [semanticscholar.org]
long-term stability of AR-M 1000390 hydrochloride at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the long-term stability and handling of AR-M 1000390 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For long-term storage, the solid form of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for up to three years.[2] It is also recommended to store it in a desiccated environment.[3]
Q2: I received the product and the ice pack had melted. Is the compound still viable?
Yes, the compound is likely still viable. The powdered form is generally not sensitive to short-term temperature fluctuations. Ice packs are used during shipping to prevent exposure to extreme temperatures.[2] As long as the vial is intact and the compound appears as expected, it should be fine for use. For long-term storage, place it at -20°C as recommended.
Q3: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, you can dissolve this compound in solvents such as DMSO or water.[2][4] To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[3]
Q4: How should I store stock solutions of this compound?
The stability of stock solutions depends on the storage temperature. For long-term storage of up to one year, it is recommended to store aliquots at -80°C.[2] For shorter-term storage, solutions are stable for up to one month at -20°C when sealed to prevent moisture.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][5] If you plan to use the solution frequently, it can be stored at 4°C for over a week.[2]
Q5: Can I subject my stock solution to multiple freeze-thaw cycles?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity.[2][5] Aliquoting the stock solution into smaller, single-use vials is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in solvent. | The concentration may be too high, or the solvent may not be optimal. | To achieve a higher solubility, try warming the solution to 37°C and using an ultrasonic bath.[3] Ensure you are using a recommended solvent such as DMSO or water.[2][4] |
| Inconsistent experimental results. | Improper storage or handling of the compound, leading to degradation. | Ensure the compound and its solutions are stored at the correct temperatures and that repeated freeze-thaw cycles are avoided.[2][5] Prepare fresh solutions if degradation is suspected. |
| Precipitate forms in the stock solution after freezing. | The compound may have come out of solution during freezing. | Before use, bring the aliquot to room temperature and ensure the precipitate is fully redissolved. Gentle warming and vortexing or sonication may be necessary. |
Data Summary
Long-Term Stability Data
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [2] |
| In Solvent | -80°C | Up to 1 year | [2] |
| In Solvent | -20°C | Up to 1 month (sealed from moisture) | [5] |
| In Solvent | 4°C | Over 1 week | [2] |
Experimental Protocols
Preparation of Stock Solution
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound using its molecular weight (384.94 g/mol ).
-
Weigh the appropriate amount of the solid compound in a sterile conical tube.
-
Add the desired volume of a suitable solvent (e.g., DMSO or sterile water) to the tube.
-
Facilitate dissolution by gently vortexing. If necessary, warm the tube to 37°C and use an ultrasonic bath until the solid is completely dissolved.[3]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at the appropriate temperature (-80°C for long-term or -20°C for short-term).
Visualizations
Caption: Workflow for handling and storage of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 3. This compound | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: AR-M 1000390 Hydrochloride Behavioral Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AR-M 1000390 hydrochloride in behavioral assays.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
-
Q1: How should I dissolve this compound for in vivo studies?
-
A1: this compound is soluble in both DMSO and water. For in vivo experiments, it is crucial to use a vehicle that is well-tolerated by the animals and does not produce behavioral effects on its own.[1][2] A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare fresh solutions daily. If precipitation occurs, gentle heating and sonication can aid dissolution.[1] Always include a vehicle-only control group in your experimental design.[2]
-
-
Q2: What are the recommended storage conditions for this compound?
Experimental Design and Execution
-
Q3: I am not observing the expected analgesic effect of this compound in my pain model. What could be the issue?
-
A3: Several factors could contribute to a lack of efficacy. First, verify the dose and administration route. A dose of 10 mg/kg has been shown to reduce CFA-induced heat hyperalgesia in mice.[4] Ensure your dose is appropriate for the animal model and pain modality being tested. Second, consider the timing of the behavioral test relative to compound administration. The peak effect of the compound may vary depending on the route of administration. A time-course study is recommended to determine the optimal testing window. Finally, ensure the pain model itself is robust and producing a consistent baseline of hypersensitivity.
-
-
Q4: My animals are showing unexpected sedative effects. How can I mitigate this?
-
A4: Sedation can be a side effect of opioid agonists. If you observe sedation, consider performing a dose-response study to find a dose that provides analgesia without significant sedative effects. It is also important to habituate the animals to the testing environment and handling procedures to minimize stress-induced behavioral changes that could be confounded with sedation.[5]
-
-
Q5: The behavioral results from my study are highly variable. What are some common sources of variability?
-
A5: Variability in behavioral assays is a common challenge.[6] Key factors to control for include the animal's environment (e.g., cage density, light/dark cycle, temperature), handling by the experimenter, and the time of day for testing.[2][5] It is also crucial to ensure that the experimental groups are properly randomized and counterbalanced.[7] Using a sufficient number of animals per group will also help to increase the statistical power of your study.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| IC50 (δ-opioid receptor) | 0.87 ± 0.23 nM | - | Radioligand binding assay | [1] |
| IC50 (μ-opioid receptor) | 3800 ± 172 nM | - | Radioligand binding assay | [1] |
| IC50 (κ-opioid receptor) | 7470 ± 606 nM | - | Radioligand binding assay | [1] |
| EC50 | 7.2 ± 0.9 nM | - | - | [1] |
| Effective Dose | 10 mg/kg | Mouse | CFA-induced heat hyperalgesia | [4] |
Experimental Protocols
CFA-Induced Inflammatory Pain Model and Thermal Hyperalgesia Testing
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the assessment of thermal hyperalgesia using a plantar test apparatus.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Complete Freund's Adjuvant (CFA)
-
Plantar test apparatus
-
Animal enclosures with controlled lighting and temperature
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment. Handle the animals daily for several days leading up to the behavioral testing to minimize stress.
-
Baseline Testing: On the day of baseline testing, place the animals in the plantar test apparatus and allow them to acclimate for at least 15-20 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The heat source should be calibrated to elicit a withdrawal response in approximately 10-12 seconds in naive animals. Take at least three readings per paw, with a minimum of 5 minutes between readings.
-
CFA Induction: Following baseline testing, induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.
-
Post-CFA Testing: At a predetermined time point after CFA injection (e.g., 24 hours), re-measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (i.e., a significant decrease in withdrawal latency in the CFA-injected paw).
-
Drug Administration: Administer this compound or vehicle to the animals. The route of administration (e.g., intraperitoneal, subcutaneous) and the timing of administration relative to behavioral testing should be consistent across all animals.
-
Post-Drug Testing: At the predetermined time point(s) after drug administration, measure the paw withdrawal latency as described in step 2. An increase in paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
Visualizations
Caption: Simplified signaling pathway of the δ-opioid receptor.
Caption: General workflow for a behavioral assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. What to watch for when analyzing mouse behavior | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing AR-M 1000390 hydrochloride injection site reactions
Welcome to the technical support center for AR-M 1000390 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing injection site reactions (ISRs) during preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during subcutaneous (SC) injection of this compound and provides a systematic approach to resolving them.
Issue: Observed Injection Site Reactions (Erythema, Edema, Hematoma)
An injection site reaction is a common adverse event following the administration of a substance.[1] These reactions are typically characterized by redness (erythema), swelling (edema), pain, and itching at the injection site.[2][3] While often mild and transient, minimizing these reactions is crucial for animal welfare and data integrity.
Below is a troubleshooting workflow to identify and mitigate potential causes of ISRs.
Caption: Troubleshooting workflow for injection site reactions.
Frequently Asked Questions (FAQs)
Formulation & Preparation
Q1: What is a suitable vehicle for subcutaneous injection of this compound in mice?
A1: While a specific vehicle for this compound is not publicly documented, a common strategy for small molecule hydrochloride salts involves initial solubility testing in various pharmaceutically acceptable vehicles. For lipophilic compounds, oily vehicles can be effective. One study successfully used sunflower oil as a subcutaneous vehicle for the small molecule G7883 to achieve an extended pharmacokinetic profile.[4][5] Another common approach for discovery-phase compounds is to use a co-solvent system, such as a mixture of polyethylene glycol (e.g., PEG400) and DMSO, though the concentration of DMSO should be minimized.[5] It is critical to ensure the final formulation is sterile and non-irritating.
Q2: How does the pH of the formulation impact injection site reactions?
A2: The pH of the injected solution is a critical factor. The physiological pH of subcutaneous tissue is approximately 7.4.[5] Formulations with a pH that deviates significantly from this can cause pain, irritation, and tissue damage due to the activation of nociceptors by hydrogen ions.[6] It is recommended to formulate solutions with a pH as close to neutral as possible. If the stability of this compound requires a non-physiological pH, using a low-strength buffer is advised to allow for rapid neutralization by tissue fluids.[7]
Q3: What is the ideal osmolality for an injectable formulation?
A3: To minimize discomfort, parenteral formulations should ideally be isotonic with human plasma, which is approximately 280–310 mOsm/L.[3] Hypertonic solutions can cause pain at the injection site. While sometimes necessary to reduce injection volume, it is suggested to keep the osmolality below 600 mOsm/kg to minimize pain induced by hypertonicity.[8]
Q4: Should I warm the formulation before injection?
A4: Yes, warming the solution to at least room temperature, and ideally to body temperature, immediately before administration can reduce discomfort for the animal.[3]
Injection Technique
Q5: What is the recommended needle gauge and injection volume for subcutaneous injections in mice?
A5: Using the smallest possible needle gauge that allows for accurate dosing is recommended to minimize tissue trauma.[3] For subcutaneous injections in mice, a 25-gauge or smaller needle is generally advised.[3][9] The volume of the injection should be minimized to avoid distending the skin, which can be painful. A maximum volume of 5-10 ml/kg per site is a common guideline.[3][9] Exceeding these volumes can lead to leakage and increased local reactions.
Q6: What is the proper technique for subcutaneous injection in a mouse?
A6: Proper technique is crucial. The recommended procedure involves:
-
Restraint: Securely and safely restrain the animal.[10]
-
Site Selection: The most common site is the loose skin over the neck and shoulders (scruff).[10] If multiple injections are required, rotate sites to include the dorsolateral thorax and flank.[7][10]
-
Tenting the Skin: Grasp a fold of skin with your thumb and middle finger to create a "tent."[3]
-
Needle Insertion: Insert a new, sterile needle, bevel up, at the base of the tented skin.[10]
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-attempt in a different location with a fresh needle and syringe.[10]
-
Injection: Inject the substance slowly and steadily. If you feel resistance, stop and slightly reposition the needle.[10]
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site to prevent backflow.[11]
Q7: How often should I rotate injection sites?
A7: For repeated dosing, it is essential to vary the injection site.[7] This helps to reduce the likelihood of local skin reactions and allows previous sites to heal. For daily injections, a rotating schedule between the dorsal scruff, left flank, and right flank can be implemented.
Assessment of Reactions
Q8: How can I quantitatively assess injection site reactions?
A8: Injection site reactions can be scored using a system based on the Draize skin reaction test.[12][13] This involves visually inspecting the injection site at predetermined time points (e.g., 1, 24, 48, and 72 hours post-injection) and scoring for erythema (redness) and edema (swelling). A detailed protocol is provided in the "Experimental Protocols" section of this document.
Data Presentation
The following tables summarize key quantitative parameters for minimizing injection site reactions.
Table 1: Recommended Subcutaneous Injection Parameters for Mice
| Parameter | Recommendation | Rationale |
|---|---|---|
| Needle Gauge | 25G or smaller | Minimizes tissue trauma and pain.[3][9] |
| Max Volume/Site | 5-10 ml/kg | Prevents painful distension of the skin.[3][9] |
| Max # of Sites | 2-3 per day | Allows for tissue recovery between injections.[3] |
Table 2: Formulation Parameters to Minimize Injection Site Reactions
| Parameter | Ideal Range | Upper Limit | Rationale |
|---|---|---|---|
| pH | 7.3 - 7.45 | N/A | Physiological pH minimizes irritation and pain.[3][6] |
| Osmolality | 280 - 310 mOsm/L | ~600 mOsm/kg | Isotonic solutions are better tolerated; hypertonicity can cause pain.[3][8] |
| Buffer Conc. (Citrate) | < 7.3 mM | 10 mM | High buffer concentrations can increase pain.[8] |
| Buffer Conc. (Phosphate) | < 10 mM | 10 mM | High buffer concentrations can increase pain.[8] |
Experimental Protocols
Protocol 1: Subcutaneous Injection in Mice
This protocol outlines the standard procedure for administering a subcutaneous injection to a mouse.
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27G)[9]
-
This compound formulation, warmed to room/body temperature[3]
-
70% alcohol swabs (optional)[10]
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Prepare the dose in a new sterile syringe with a new sterile needle for each animal.[10]
-
Properly restrain the mouse using an approved manual or mechanical method.
-
Select an injection site (e.g., dorsal scruff). If necessary, disinfect the site with an alcohol swab and allow it to dry completely.[10]
-
Lift the skin to form a tent.
-
Insert the needle, bevel facing up, into the base of the tented skin, parallel to the spine.
-
Aspirate by pulling back the plunger to check for blood. If blood is present, discard the syringe and prepare a new dose.
-
Inject the solution at a slow, controlled rate. A small bleb should form under the skin.[11]
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse effects.
-
Dispose of the needle and syringe in a designated sharps container.
Protocol 2: Assessment of Injection Site Reactions (Modified Draize Test)
This protocol provides a method for scoring local skin reactions at the injection site. Observations should be made at 1, 24, 48, and 72 hours post-injection.[2]
Scoring System:
1. Erythema (Redness) and Eschar (Scab) Formation
| Observation | Score |
|---|---|
| No erythema | 0 |
| Very slight erythema (barely perceptible) | 1 |
| Well-defined erythema | 2 |
| Moderate to severe erythema | 3 |
| Severe erythema (beet-redness) to slight eschar formation | 4 |
2. Edema (Swelling) Formation
| Observation | Score |
|---|---|
| No edema | 0 |
| Very slight edema (barely perceptible) | 1 |
| Slight edema (edges of area well-defined by definite raising) | 2 |
| Moderate edema (raised approximately 1 mm) | 3 |
| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 |
Calculation: For each animal at each time point, sum the scores for erythema and edema. The Primary Irritation Index (PII) can be calculated by averaging the scores over the observation period.
Mandatory Visualizations
Signaling Pathway: Acute Inflammatory Response
Injection can trigger a localized, acute inflammatory response. This diagram illustrates a simplified pathway of this process.
Caption: Simplified pathway of an acute inflammatory response.
References
- 1. A Novel Scoring System for Humane Endpoints in Mice with Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Draize test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Guide to δ-Opioid Receptor Agonists: AR-M 1000390 Hydrochloride vs. Deltorphin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent δ-opioid receptor (DOR) agonists: the non-peptidic compound AR-M 1000390 hydrochloride and the endogenous peptide deltorphin II. This comparison is supported by experimental data on their receptor binding affinities, functional potencies, and in vivo analgesic effects. Detailed experimental protocols for the cited assays are also provided to aid in the interpretation and replication of these findings.
Introduction to the Compounds
This compound is a synthetic, non-peptidic small molecule that acts as a potent and exceptionally selective agonist for the δ-opioid receptor.[1] It is a derivative of SNC-80 and is characterized as a low-internalizing agonist, which may not trigger acute desensitization of the analgesic response.[2] Its brain-penetrant nature makes it a valuable tool for in vivo studies.[2]
Deltorphin II , specifically [D-Ala2]-deltorphin II, is a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus.[3] It is renowned for its high affinity and selectivity for the δ-opioid receptor, making it one of the most selective endogenous DOR agonists known.[3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and deltorphin II, allowing for a direct comparison of their pharmacological profiles.
Table 1: Opioid Receptor Binding Affinity
| Compound | δ-Opioid Receptor (IC50/Kᵢ, nM) | μ-Opioid Receptor (IC50/Kᵢ, nM) | κ-Opioid Receptor (IC50/Kᵢ, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 0.87 ± 0.23 (IC50)[1] | 3800 ± 172 (IC50)[1] | 7470 ± 606 (IC50)[1] | ~4368-fold | ~8586-fold |
| Deltorphin II | 0.34 (Kᵢ)[5] | >1000 (Kᵢ)[5] | >1000 (Kᵢ)[5] | >2941-fold | >2941-fold |
Table 2: In Vitro Functional Potency
| Compound | Assay | Parameter | Value (nM) |
| This compound | δ Agonist Potency | EC50 | 7.2 ± 0.9[1] |
| cAMP Accumulation Inhibition | EC50 | 111 ± 31[6] | |
| Deltorphin II | Mechanical Nociceptor Inhibition | EC50 | 73.5[7] |
Table 3: In Vivo Analgesic Potency (Intracerebroventricular Administration in Mice)
| Compound | Analgesic Test | ED50 |
| This compound | Not Reported | Not Reported |
| Deltorphin II | Tail-Flick Test | ~0.4 µg[5] |
| Paw Withdrawal Test | 5.05 nmol[8] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified δ-Opioid Receptor Signaling Pathway.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Figure 3: Logical Comparison of Key Compound Characteristics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure a thorough understanding of the conditions under which the comparative data were generated.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptors, or from rodent brain tissue homogenates.
-
Assay Buffer : A typical assay buffer consists of 50 mM Tris-HCl at pH 7.4.
-
Incubation : Membranes are incubated with a specific radioligand (e.g., [³H]DPDPE for DOR) and varying concentrations of the unlabeled competitor (AR-M 1000390 or deltorphin II).
-
Equilibrium : The incubation is carried out at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Washing : The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification : The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
-
Cell Culture : Cells expressing the δ-opioid receptor (e.g., SK-N-BE neuroblastoma cells) are cultured to an appropriate confluency.
-
Stimulation : The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, they are stimulated with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment : The cells are then treated with varying concentrations of the test agonist (AR-M 1000390 or deltorphin II).
-
Lysis and Detection : After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis : The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve.
In Vivo Analgesia Assays (Hot Plate and Tail-Flick Tests)
These assays are used to assess the analgesic efficacy of a compound in animal models.
-
Animal Acclimation : Mice or rats are acclimated to the testing environment to minimize stress-induced variability.
-
Baseline Latency : The baseline response latency to a thermal stimulus is measured.
-
Hot Plate Test : The animal is placed on a surface maintained at a constant temperature (e.g., 55°C), and the time taken to elicit a nocifensive response (e.g., paw licking or jumping) is recorded.
-
Tail-Flick Test : A radiant heat source is focused on the animal's tail, and the time taken to flick the tail away is measured.
-
-
Drug Administration : The test compound is administered via a specific route (e.g., intracerebroventricularly, intravenously, or intraperitoneally).
-
Post-Treatment Latency : The response latency is measured at various time points after drug administration.
-
Data Analysis : The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE). The ED50, the dose that produces 50% of the maximum effect, is calculated from the dose-response curve.
Conclusion
Both this compound and deltorphin II are highly potent and selective agonists of the δ-opioid receptor. AR-M 1000390, as a non-peptidic, brain-penetrant molecule, offers advantages for systemic administration and studying the central effects of DOR activation. Its low-internalizing nature may also confer a unique pharmacological profile with reduced receptor desensitization. Deltorphin II, as a naturally occurring peptide, serves as a gold standard for a highly selective DOR agonist and has demonstrated significant analgesic potency in vivo.
The choice between these two compounds will depend on the specific research question. For studies requiring a stable, brain-penetrant compound for in vivo administration, this compound is an excellent candidate. For investigations focusing on the effects of a highly selective endogenous peptide agonist, deltorphin II remains a crucial tool. The data and protocols presented in this guide are intended to assist researchers in making an informed decision and in designing experiments to further elucidate the therapeutic potential of δ-opioid receptor modulation.
References
- 1. Spinal antinociceptive effects of [D-Ala2]deltorphin II, a novel and highly selective delta-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [D-Ala2]deltorphin II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to AR-M 1000390 Hydrochloride and Other Non-Peptidic Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) represents a promising therapeutic target for a range of conditions, including pain, depression, and anxiety. The development of non-peptidic DOR agonists has been a key focus of research, offering potential advantages over traditional peptide-based ligands in terms of bioavailability and metabolic stability. This guide provides a detailed comparison of AR-M 1000390 hydrochloride with other prominent non-peptidic delta-opioid agonists: SNC80, BW373U86, and AZD2327. The comparison is based on available preclinical data, focusing on receptor binding affinity, functional activity, and receptor internalization properties.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies and may have been generated under different experimental conditions.
Table 1: Delta-Opioid Receptor Binding Affinities
| Compound | Ki (nM) for δ-Opioid Receptor | Selectivity over μ-Opioid Receptor | Selectivity over κ-Opioid Receptor |
| This compound | 0.87 ± 0.23 | ~4368-fold | ~8586-fold |
| SNC80 | 9.4 | ~2000-fold | >2000-fold |
| BW373U86 | 1.8 ± 0.4 | ~8.3-fold | ~18.9-fold |
| AZD2327 | 0.49 - 0.75 | >1000-fold | >1000-fold |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates higher affinity.
Table 2: Functional Activity at the Delta-Opioid Receptor (GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% stimulation) |
| This compound | 7.2 ± 0.9 | Not explicitly stated, potent agonist |
| SNC80 | 52.8 ± 27.8 (in cells expressing μ–δ heteromers) | Full agonist |
| BW373U86 | 1.1 ± 0.15 | 187.8 ± 4.4 |
| AZD2327 | 9.2 - 24 | Full agonist |
EC50 (half-maximal effective concentration) is a measure of a drug's potency. Emax (maximum effect) indicates the drug's efficacy.
Table 3: Receptor Internalization Profile
| Compound | Internalization Property | Key Findings |
| This compound | Low-internalizing | Does not trigger acute desensitization of the analgesic response.[1][2][3] |
| SNC80 | High-internalizing | Induces robust receptor internalization, which may contribute to tolerance.[4] |
| BW373U86 | Internalizing | Induces receptor internalization. |
| AZD2327 | Not extensively reported | Preclinical data suggests a lack of tolerance development to its anxiolytic effects.[5] |
Key Differentiators and Experimental Insights
This compound is notably characterized as a "low-internalizing" agonist.[1][2][3] This property is significant because excessive receptor internalization is believed to contribute to the development of tolerance to the analgesic effects of opioid agonists. In contrast, SNC80 is a well-established "high-internalizing" agonist, a characteristic that has been linked to rapid desensitization and tolerance.[4] The differing internalization profiles of these compounds suggest they may engage distinct downstream signaling pathways and produce varied long-term therapeutic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay for Delta-Opioid Receptor Affinity
This assay determines the binding affinity of a test compound for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand (e.g., [³H]DPDPE).
-
Test compounds (this compound, SNC80, BW373U86, AZD2327).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the concentration-response curve to determine the EC₅₀ and Emax values for each agonist.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of delta-opioid receptors from the cell surface to intracellular compartments.
Materials:
-
Cells expressing a tagged (e.g., fluorescently) delta-opioid receptor.
-
Test compounds.
-
Cell culture medium.
-
Fixative (e.g., paraformaldehyde).
-
Imaging system (e.g., confocal microscope or high-content imager).
Procedure:
-
Plate the cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates).
-
Treat the cells with the test compounds at various concentrations and for different time points.
-
Fix the cells.
-
Image the cells using a confocal microscope or a high-content imaging system.
-
Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Cross-Study Comparative Analysis of AR-M 1000390 Hydrochloride and its Parent Compound SNC-80
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Selective δ-Opioid Receptor Agonists.
This guide provides a comprehensive cross-study comparison of AR-M 1000390 hydrochloride and its parent compound, SNC-80. Both are potent and selective agonists of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) that is a promising target for the development of analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists. While structurally related, these compounds exhibit distinct pharmacological profiles, particularly concerning their downstream signaling and regulatory pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Data Comparison
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and SNC-80 for the δ-opioid receptor. It is important to note that these values have been compiled from different studies and experimental conditions may vary. Direct comparative studies are limited; therefore, these data should be interpreted with caution.
| Compound | Parameter | Value | Cell Line / Assay Condition |
| AR-M 1000390 HCl | Ki (nM) | 106 ± 34 | SK-N-BE cells (human neuroblastoma) |
| EC50 (nM) | 111 ± 31 | Inhibition of forskolin-stimulated cAMP accumulation in SK-N-BE cells | |
| SNC-80 | Ki (nM) | 0.18 - 9.4 | Various, including cloned human δ-opioid receptors |
| EC50 (nM) | 9.2 - 166 | Various, including inhibition of forskolin-stimulated adenylyl cyclase and μ-δ heteromer activation in HEK293 cells |
Note: The wide range of reported values for SNC-80 highlights the sensitivity of these assays to specific experimental conditions, including radioligand choice, cell line, and receptor expression levels.
Key Differentiator: Receptor Internalization and Biased Agonism
A critical distinction between AR-M 1000390 and SNC-80 lies in their ability to induce receptor internalization and their engagement of different downstream signaling pathways, a concept known as biased agonism.
-
SNC-80 is characterized as a high-internalizing agonist . It robustly promotes the recruitment of β-arrestin 2 to the δ-opioid receptor, leading to receptor endocytosis.[1]
-
AR-M 1000390 , in contrast, is a low-internalizing agonist .[1] It shows a preference for recruiting β-arrestin 3 and does not significantly promote receptor internalization.[1] This property may be associated with a reduced potential for the development of tolerance.
Signaling Pathway and Experimental Workflow
The primary signaling pathway for δ-opioid receptor agonists involves the inhibition of adenylyl cyclase. The differential recruitment of β-arrestin isoforms by AR-M 1000390 and SNC-80 represents a key divergence in their mechanism of action following receptor activation.
Caption: Differential signaling of AR-M 1000390 and SNC-80 at the δ-opioid receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.
Materials:
-
Cell membranes expressing the human δ-opioid receptor.
-
Radioligand (e.g., [³H]-Naltrindole).
-
Unlabeled test compounds (this compound, SNC-80).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.
-
Total Binding: Add cell membranes and a fixed concentration of the radioligand.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the stimulation of adenylyl cyclase by forskolin.
Materials:
-
Whole cells expressing the human δ-opioid receptor (e.g., SK-N-BE or HEK293 cells).
-
Assay buffer (e.g., HBSS or DMEM).
-
Forskolin.
-
Test compounds (this compound, SNC-80).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Treatment: Add varying concentrations of the test compound to the wells and incubate for a defined time (e.g., 15 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production) is determined using a sigmoidal dose-response curve fit.
This guide provides a foundational comparison of this compound and SNC-80. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting and interpreting the effects of these valuable pharmacological tools.
References
A Comparative Guide to Two Prominent Delta-Opioid Receptor Agonists: AR-M 1000390 Hydrochloride and BW373U86
In the landscape of opioid research, the development of selective agonists for the delta-opioid receptor (DOR) holds significant promise for novel analgesic and therapeutic agents with potentially fewer side effects than traditional mu-opioid receptor agonists. This guide provides a detailed comparison of two notable non-peptidic DOR agonists, AR-M 1000390 hydrochloride and BW373U86, with a focus on their receptor binding characteristics and functional activities as reported in preclinical studies.
At a Glance: Key Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound and BW373U86 for the delta (δ), mu (μ), and kappa (κ) opioid receptors. These values, presented as IC50 or Ki, indicate the concentration of the compound required to inhibit 50% of radioligand binding to the receptor. A lower value signifies a higher binding affinity.
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (μ/δ) | Selectivity (κ/δ) | Source |
| This compound | IC50: 0.87 ± 0.23 nM | IC50: 3800 ± 172 nM | IC50: 7470 ± 606 nM | ~4368-fold | ~8586-fold | [1][2] |
| Ki: 106 ± 34 nM | - | - | - | - | [3] | |
| BW373U86 | Ki: 1.8 ± 0.4 nM | Ki: 15 ± 3 nM | Ki: 34 ± 3 nM | ~8.3-fold | ~18.9-fold | [4] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
This compound demonstrates exceptionally high selectivity for the delta-opioid receptor, with binding affinities for the mu and kappa receptors in the micromolar range[1][2][5]. In contrast, while BW373U86 is a potent delta-opioid agonist, it exhibits a lower selectivity profile compared to AR-M 1000390, with nanomolar affinity for the mu receptor as well[4].
Functional Profile and Signaling Pathways
Both compounds act as agonists at the delta-opioid receptor, initiating downstream signaling cascades. A primary mechanism of action for DOR agonists is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound is a potent agonist with an EC50 of 7.2 ± 0.9 nM for the inhibition of forskolin-stimulated cAMP accumulation[1][2]. Interestingly, it is characterized as a low-internalizing agonist[6][7][8]. This means that upon binding, it is less likely to cause the receptor to be pulled into the cell (internalized), a process often associated with the development of tolerance.
BW373U86 is also a potent and highly selective nonpeptidic agonist for delta-opioid receptors, effectively inhibiting adenylyl cyclase and stimulating low-Km GTPase activity[9]. However, a key distinction is that the binding of BW373U86 to the delta receptor appears to be unaffected by guanine nucleotides (like GTP) and sodium ions, which typically regulate the affinity of G protein-coupled receptors for their agonists[9][10][11]. This suggests a potentially novel mechanism of receptor activation[12].
The following diagram illustrates the general signaling pathway for delta-opioid receptor agonists that involves the inhibition of adenylyl cyclase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 7. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. BW373U86: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of BW 373U86, a non-peptidic delta opioid receptor agonist, is not regulated by guanine nucleotides and sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AR-M 1000390 Hydrochloride and TAN-67 for Anti-Hyperalgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Delta-Opioid Receptor Agonists in the Attenuation of Hyperalgesia.
Hyperalgesia, an increased sensitivity to pain, is a debilitating component of chronic pain states, driving the search for novel analgesics with improved efficacy and side-effect profiles. Among the promising targets is the delta-opioid receptor (DOR), which, when activated, can produce potent analgesia with a potentially lower risk of the adverse effects associated with traditional mu-opioid receptor agonists. This guide provides a detailed comparison of two selective, non-peptidic DOR agonists, AR-M 1000390 hydrochloride and TAN-67, focusing on their anti-hyperalgesic properties supported by experimental data.
Molecular Profile and Mechanism of Action
Both this compound and TAN-67 exert their effects through the activation of DORs, which are G-protein coupled receptors.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and attenuation of pain signaling.[2]
This compound is a highly selective and potent DOR agonist.[3] It is characterized as a low-internalizing agonist, meaning it is less likely to cause the receptor to be removed from the cell surface upon binding. This property may contribute to a more sustained analgesic effect and potentially a lower propensity for developing tolerance.[4]
TAN-67 is also a selective non-peptidic DOR agonist.[5] An important characteristic of TAN-67 is that it is a racemic mixture, and its enantiomers exhibit distinct pharmacological profiles. The (-)-enantiomer of TAN-67 is responsible for its anti-nociceptive effects, which are mediated through the delta-1 opioid receptor subtype.[6][7][8] Conversely, the (+)-enantiomer has been reported to induce hyperalgesia in some experimental settings.[5][6] For the purpose of evaluating anti-hyperalgesic effects, the focus is primarily on the activity of the (-) enantiomer or the racemic mixture where the effects of the (-) enantiomer are dominant.
Comparative Efficacy in Preclinical Models of Hyperalgesia
Direct comparative studies evaluating the anti-hyperalgesic effects of this compound and TAN-67 in the same experimental model are limited. However, by examining their activity and that of close structural analogs in well-established models of inflammatory and neuropathic pain, an indirect comparison can be made.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
The CFA model is a widely used preclinical model of persistent inflammatory pain that results in thermal and mechanical hyperalgesia.[9][10][11] Studies on SNC80, a close structural and functional analog of AR-M 1000390, have demonstrated its efficacy in this model. Intracerebroventricular administration of SNC80 dose-dependently reverses thermal hyperalgesia in rats with CFA-induced inflammation.[9][12][13][14]
Data on the efficacy of (-)TAN-67 in the CFA-induced hyperalgesia model is less prevalent in the available literature, making a direct comparison of potency in this specific model challenging.
Neuropathic Pain Models
Neuropathic pain is a chronic pain state resulting from nerve injury. Preclinical models such as the Chronic Constriction Injury (CCI) model are used to study this condition.[3][15][16][17] Delta-opioid receptor agonists have shown particular promise in alleviating neuropathic pain. Studies have indicated that DOR agonists can attenuate mechanical allodynia and thermal hyperalgesia in models of peripheral nerve injury.[18]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and TAN-67, including data for the closely related compound SNC80 as a proxy for AR-M 1000390's anti-hyperalgesic effects.
| Parameter | This compound / SNC80 | (-)TAN-67 |
| Receptor Binding Affinity | IC50 (δ): 0.87 ± 0.23 nM (AR-M 1000390) | Ki (δ): Not specified in reviewed literature |
| Receptor Selectivity | >4000-fold for δ over μ and κ (AR-M 1000390) | Selective for δ1-opioid receptor subtype |
| In Vitro Potency | EC50 (δ agonist potency): 7.2 ± 0.9 nM (AR-M 1000390) | Not specified in reviewed literature |
| Anti-hyperalgesic Potency (CFA Model) | ED50 (i.c.v., thermal hyperalgesia): ~10 µg (SNC80) | Data not available in reviewed literature |
| Anti-nociceptive Potency (Tail-flick test) | ED50 (i.t.): Not specified in reviewed literature | Dose-dependent inhibition at 17.9 to 89.4 nmol (i.t.) |
Note: Data for SNC80 is used as a surrogate for AR-M 1000390's anti-hyperalgesic effects due to their structural and functional similarities and the availability of relevant in vivo data.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Hyperalgesia Models.
Experimental Protocols
CFA-Induced Thermal Hyperalgesia in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[9]
-
Induction of Inflammation: A subcutaneous injection of 50-100 µl of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.[9][10][11]
-
Development of Hyperalgesia: Thermal hyperalgesia typically develops within 24 hours and can persist for several days to weeks.[9][19]
-
Assessment of Thermal Hyperalgesia: The Hargreaves test is commonly used to measure the paw withdrawal latency to a radiant heat source. A decrease in paw withdrawal latency compared to the baseline measurement indicates thermal hyperalgesia.[20]
-
Drug Administration: Test compounds (AR-M 1000390, TAN-67, or vehicle) are administered via the desired route (e.g., intracerebroventricular, intrathecal, or systemic).
-
Data Analysis: Paw withdrawal latencies are measured at various time points after drug administration. The anti-hyperalgesic effect is often expressed as the percentage of the maximum possible effect (%MPE) or used to calculate an ED50 value.[12]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[15]
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve.[3][15][17]
-
Development of Neuropathic Pain: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral hind paw within a few days and can persist for several weeks.[15]
-
Assessment of Mechanical Allodynia: Von Frey filaments are used to apply graded mechanical stimuli to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force at which the animal withdraws its paw. A lower withdrawal threshold compared to baseline indicates mechanical allodynia.[15]
-
Assessment of Thermal Hyperalgesia: The Hargreaves test can be used to measure paw withdrawal latency to a thermal stimulus, as described in the CFA protocol.
-
Drug Administration and Data Analysis: Similar to the CFA model, test compounds are administered, and the reversal of allodynia and hyperalgesia is quantified.
Conclusion
Both this compound and (-)TAN-67 are potent delta-opioid receptor agonists with demonstrated anti-nociceptive and, by extension, likely anti-hyperalgesic properties. AR-M 1000390's low-internalizing nature may offer advantages in terms of sustained action and reduced tolerance development. The distinct pharmacology of TAN-67's enantiomers highlights the importance of stereoselectivity in drug design.
References
- 1. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]
- 5. The non-peptidic delta opioid receptor agonist TAN-67 enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)TAN-67, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supraspinal delta 1-opioid receptor-mediated antinociceptive properties of (-)-TAN-67 in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive effects of the selective non-peptidic delta-opioid receptor agonist TAN-67 in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihyperalgesic effects of delta opioid agonists in a rat model of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 11. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. Antihyperalgesic effects of delta opioid agonists in a rat model of chronic inflammation. | Semantic Scholar [semanticscholar.org]
- 14. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. youtube.com [youtube.com]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
Unveiling Brain Penetrance: A Comparative Guide to AR-M 1000390 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Comparative Brain Penetrance of Delta-Opioid Agonists
While AR-M 1000390 hydrochloride is known to be brain penetrant following systemic administration, specific quantitative data from rodent studies are not extensively published. To offer a comparative perspective, this guide presents data for the well-characterized and structurally related delta-opioid receptor agonist, SNC80.
Table 1: Brain Penetrance of SNC80 in Mice
| Compound | Dose and Route of Administration | Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio | Reference |
| SNC80 | 10 mg/kg, intraperitoneal | 30 min | 450 ± 50 | 980 ± 120 | 2.18 | Chong, S., et al. (2003) |
This data is provided as a reference for a comparable delta-opioid agonist due to the lack of available quantitative data for this compound.
Experimental Protocols
Determination of Brain and Plasma Concentrations via LC-MS/MS
This protocol outlines a standard procedure for quantifying the concentration of small molecules, such as delta-opioid agonists, in rodent plasma and brain tissue.
1. Animal Dosing and Sample Collection:
-
Male CD-1 mice are administered the test compound (e.g., SNC80) via intraperitoneal injection at a specified dose.
-
At predetermined time points, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, the brain is perfused with ice-cold saline to remove residual blood.
-
The brain is then excised, weighed, and flash-frozen in liquid nitrogen.
2. Sample Preparation:
-
Plasma: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Brain Tissue: The frozen brain is homogenized in a suitable buffer. Proteins are precipitated from the brain homogenate and plasma samples using a solvent like acetonitrile.
-
The samples are then centrifuged, and the supernatant is collected and dried.
3. LC-MS/MS Analysis:
-
The dried extracts are reconstituted in a mobile phase-compatible solvent.
-
Samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
The concentration of the analyte in the samples is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of delta-opioid receptors and a typical experimental workflow for assessing brain penetrance.
G-Protein Signaling Pathway of DOR
DOR Desensitization Pathway
Brain Penetrance Workflow
A Comparative Analysis of the Analgesic Efficacy of AR-M 1000390 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of AR-M 1000390 hydrochloride, a selective δ-opioid receptor agonist, with other relevant analgesic agents. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective assessment of its potential as a therapeutic agent for pain management.
Data Presentation: Comparative Analgesic Effects
The following tables summarize the quantitative data on the analgesic effects of this compound and comparator compounds in various preclinical models of pain.
Table 1: Comparison of Analgesic Potency in the Tail-Flick Test
| Compound | Animal Model | Route of Administration | ED₅₀ (95% CI) | Analgesic Effect |
| AR-M 1000390 HCl | Data Not Available | - | - | Reduces CFA-induced hyperalgesia |
| SNC80 | Mouse (WT C57/129) | Intrathecal | 49 nmol (43-56) | Antinociceptive |
| SNC80 | Mouse (WT C57BL/6) | Intrathecal | 53.6 nmol (47.0-61.1) | Antinociceptive |
| Morphine | Rat | Subcutaneous | Data Not Available | Significant antinociceptive effects |
Table 2: Efficacy in a Model of Inflammatory Pain (CFA-Induced Hyperalgesia)
| Compound | Animal Model | Route of Administration | Dosage | Outcome Measure | Result |
| AR-M 1000390 HCl | Mouse | Oral | 3 mg/kg | Mechanical Withdrawal Threshold | Attenuated hyperalgesia |
| SNC80 | Mouse | Intraperitoneal | 3 mg/kg | Mechanical Withdrawal Threshold | Attenuated hyperalgesia |
| SNC80 | Rat | Subcutaneous | >40 mg/kg | Thermal Hypersensitivity | Limited efficacy |
| Morphine | Rat | Subcutaneous | 0.01 - 40 mg/kg | Thermal Hypersensitivity | Significant antinociceptive effect |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C. A transparent glass cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal on the hot plate surface and immediately start a timer.
-
Observe the animal for nociceptive responses, typically hind paw licking or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
A cut-off time (e.g., 30 or 60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the maximum time is recorded.
-
Administer the test compound or vehicle and repeat the measurement at predefined time points (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on a portion of the animal's tail.
-
Procedure:
-
Gently restrain the animal (rat or mouse) in a suitable holder, leaving the tail exposed.
-
Position the tail over the light source of the apparatus.
-
Activate the light source, which starts a timer.
-
The latency to the flicking of the tail away from the heat source is automatically recorded.
-
A cut-off time is set to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
Following administration of the test compound or vehicle, tail-flick latencies are measured at various time points to assess the analgesic effect.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to induce a persistent inflammatory state, allowing for the evaluation of analgesic efficacy in chronic pain conditions.
-
Induction of Inflammation:
-
Anesthetize the animal (rat or mouse) lightly.
-
Inject a small volume (typically 50-100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Allow several hours to days for the inflammation and associated hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus) to develop.
-
-
Assessment of Analgesia:
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a mesh floor.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a chamber on a glass plate.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the inflamed paw.
-
The latency to paw withdrawal is measured. A decrease in withdrawal latency compared to the contralateral (uninflamed) paw or baseline indicates thermal hyperalgesia.
-
-
Administer the test compound or vehicle and measure the paw withdrawal thresholds or latencies at different time points to evaluate the anti-hyperalgesic or anti-allodynic effects.
-
Signaling Pathways and Experimental Workflows
δ-Opioid Receptor Signaling Pathway
This compound exerts its analgesic effects by acting as a selective agonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of AR-M 1000390 to the δ-opioid receptor initiates a cascade of intracellular events.
Caption: δ-Opioid Receptor Signaling Cascade.
Experimental Workflow for Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound.
Caption: Workflow for Preclinical Analgesic Evaluation.
Comparative Efficacy of AR-M 1000390 Hydrochloride: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AR-M 1000390 hydrochloride with alternative δ-opioid receptor agonists, supported by experimental data from the scientific literature.
Introduction
This compound is a non-peptidic, selective δ-opioid receptor agonist. It is a derivative of SNC 80, another well-characterized δ-opioid agonist. The δ-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and has been a key target for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists. This guide will delve into the comparative efficacy of AR-M 1000390, presenting key experimental findings in a structured format.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of δ-Opioid Receptor Agonists
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| AR-M 1000390 | 0.87 ± 0.23 | 3800 ± 172 | 7470 ± 606 | ~4368 | ~8586 |
| SNC 80 | 1.7 | - | - | 495 | 248 |
| SNC 162 | 0.625 | 5500 | - | >8700 | - |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vitro Functional Efficacy of δ-Opioid Receptor Agonists
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line |
| AR-M 1000390 | cAMP Inhibition | 111 ± 31 | - | SK-N-BE |
| SNC 80 | cAMP Inhibition | 9.2 | 100 | CHO (hDOR) |
| SNC 80 | [³⁵S]GTPγS Binding | 760 | - | Guinea Pig Caudate |
| pCl-DPDPE | [³⁵S]GTPγS Binding | - | ~6-7x > (-)-TAN67 | CHO (hDOR) |
| (-)-TAN67 | [³⁵S]GTPγS Binding | - | Baseline | CHO (hDOR) |
EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response.
Table 3: Comparative In Vivo Analgesic Efficacy in the CFA Model of Inflammatory Pain
| Compound | Animal Model | Dose | Route | Anti-hyperalgesic Effect |
| AR-M 1000390 | Mouse | 10 mg/kg | p.o. | Potent antihyperalgesia, no acute desensitization |
| SNC 80 | Mouse | 10 mg/kg | i.p. | Potent antihyperalgesia, with acute desensitization |
| SNC 80 | Rat | - | - | Effective in reducing CFA-induced allodynia |
Experimental Protocols
CFA-Induced Inflammatory Pain Model
The Complete Freund's Adjuvant (CFA) model is a widely used preclinical model to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions in humans.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A subcutaneous injection of CFA (typically 50-150 µL) is administered into the plantar surface of one hind paw.
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: Von Frey filaments of varying calibrated forces are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.
-
-
Drug Administration: Test compounds (e.g., AR-M 1000390, SNC 80) or vehicle are administered at specified doses and routes (e.g., intraperitoneal, oral) at a set time point after CFA injection (e.g., 24 hours or later).
-
Data Analysis: Paw withdrawal latencies or thresholds are measured at various time points after drug administration and compared to baseline and vehicle-treated controls.
cAMP Accumulation Assay
This in vitro assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of Gαi/o-coupled receptors like the δ-opioid receptor.
Protocol:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the δ-opioid receptor (e.g., SK-N-BE, CHO-hDOR) is cultured to an appropriate confluency.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test agonist (e.g., AR-M 1000390, SNC 80).
-
cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or chemiluminescent substrate to quantify cAMP.
-
-
Data Analysis: The concentration-response curve for the agonist's inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 and Emax values.
Mandatory Visualization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
